(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(trifluoromethyl)pyrimidin-5-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BF3N2O2/c7-5(8,9)4-10-1-3(2-11-4)6(12)13/h1-2,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZMIKKBMMAABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308298-23-8 | |
| Record name | 1308298-23-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a key building block in medicinal chemistry and drug discovery, finding significant application in the synthesis of complex heterocyclic molecules. Its utility is particularly notable in the development of kinase inhibitors for oncology. This technical guide provides a comprehensive overview of the synthesis and characterization of this important reagent. Detailed experimental protocols for its preparation from commercially available starting materials are presented, alongside a thorough characterization profile including nuclear magnetic resonance (NMR) and mass spectrometry (MS) data. Furthermore, this guide illustrates the crucial role of this compound as a precursor to potent biological agents by detailing the signaling pathway of dual FLT3/CHK1 inhibitors, a class of molecules where the (2-(trifluoromethyl)pyrimidin-5-yl) moiety is a critical pharmacophore.
Introduction
The pyrimidine ring is a fundamental scaffold in a vast number of biologically active compounds, including several approved drugs. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule. Consequently, trifluoromethyl-substituted pyrimidines are highly sought-after intermediates in drug discovery. This compound is a versatile reagent that allows for the facile introduction of the 2-(trifluoromethyl)pyrimidin-5-yl moiety into a target molecule, typically via Suzuki-Miyaura cross-coupling reactions. This guide serves as a practical resource for researchers utilizing this compound in their synthetic endeavors.
Synthesis
The synthesis of this compound is typically achieved through a two-step process, starting from the readily available 2-(trifluoromethyl)pyrimidine. The first step involves the bromination of the pyrimidine ring at the 5-position, followed by a lithium-halogen exchange and subsequent borylation.
Synthesis of 5-bromo-2-(trifluoromethyl)pyrimidine
The starting material, 5-bromo-2-(trifluoromethyl)pyrimidine, is prepared by the electrophilic bromination of 2-(trifluoromethyl)pyrimidine.
Experimental Protocol:
To a solution of 2-(trifluoromethyl)pyrimidine (24 g) in acetic acid (200 ml), bromine (50 g) is added dropwise. The reaction mixture is then heated to reflux and stirred overnight. After cooling to room temperature, water and ethyl acetate are added for extraction. The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-bromo-2-(trifluoromethyl)pyrimidine.
Synthesis of this compound
The final product is synthesized from 5-bromo-2-(trifluoromethyl)pyrimidine via a lithium-halogen exchange followed by quenching with a borate ester.[1]
Experimental Protocol:
A solution of 5-bromo-2-(trifluoromethyl)pyrimidine (700.6 mg, 3.1 mmol) and triisopropyl borate (1.1 mL, 4.7 mmol) in tetrahydrofuran (THF, 10 mL) is cooled to -78°C.[1] To this solution, a 0.5 M solution of n-butyllithium in hexanes (1.7 mL, 2.4 mmol) is added dropwise.[1] The reaction mixture is stirred at -78°C for 2 hours. The reaction is then quenched with water. The solvent is removed under reduced pressure, and the residue is extracted with diethyl ether (2 x 40 mL). The aqueous layer is separated, and its pH is adjusted to 6 with 1N hydrochloric acid. The product is then extracted with ethyl acetate (3 x 40 mL). The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated to give this compound as a white solid (400 mg, 67.2% yield).[1]
Synthesis Workflow Diagram:
References
An In-depth Technical Guide to the Physicochemical Properties of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid, a key building block in medicinal chemistry and materials science. The document details computed properties, outlines standard experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.
Core Physicochemical Properties
This compound, with the CAS Number 1308298-23-8, is a solid, heterocyclic boronic acid.[1][2] While extensive experimental data is not publicly available, a range of properties has been computed, providing valuable estimates for research and development activities.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄BF₃N₂O₂ | PubChem[3] |
| Molecular Weight | 191.91 g/mol | PubChem[3] |
| IUPAC Name | [2-(trifluoromethyl)pyrimidin-5-yl]boronic acid | PubChem[3] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Complexity | 170 | PubChem (Computed)[3] |
| Polar Surface Area | 66.2 Ų | PubChem (Computed)[3] |
| InChI Key | OEZMIKKBMMAABO-UHFFFAOYSA-N | Sigma-Aldrich[1] |
| Canonical SMILES | B(C1=CN=C(N=C1)C(F)(F)F)(O)O | PubChem[3] |
Workflow for Physicochemical Characterization
The following diagram illustrates a standard workflow for the comprehensive physicochemical characterization of a novel boronic acid derivative, from initial acquisition to final data analysis.
Caption: General workflow for physicochemical characterization.
Experimental Protocols
The following sections provide detailed, representative methodologies for determining the key physicochemical properties of a compound like this compound.
The melting point provides an indication of purity; pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.
-
Apparatus: Mel-Temp apparatus or similar calibrated heating block, capillary tubes (sealed at one end).[4]
-
Procedure:
-
Sample Preparation: A small amount of the dry, pulverized solid is introduced into the open end of a capillary tube.[5] The tube is tapped gently or dropped through a long glass tube to pack the sample tightly into the sealed end to a height of 2-3 mm.[4][5]
-
Initial Determination: The capillary tube is placed in the heating block. The temperature is increased rapidly to obtain an approximate melting range. This helps save time in subsequent, more accurate measurements.
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated to approximately 15-20°C below the approximate melting point found in the initial run.[4]
-
The heating rate is then slowed to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and block.
-
Data Recording: Two temperatures are recorded: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting point is reported as the range T1-T2.[5]
-
Potentiometric titration is a high-precision technique used to determine the acid dissociation constant (pKa) by measuring pH changes upon the addition of a titrant.[6]
-
Apparatus: Calibrated potentiometer with a pH electrode, magnetic stirrer, burette, and a temperature-controlled reaction vessel.
-
Reagents: 0.1 M HCl, 0.1 M NaOH, 0.15 M KCl (for maintaining constant ionic strength), and deionized, carbonate-free water.[7]
-
Procedure:
-
Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).[7]
-
Sample Preparation: A solution of the boronic acid (e.g., 1-5 mM) is prepared in water with a constant ionic strength maintained by 0.15 M KCl.[7][8] The solution is purged with an inert gas like nitrogen or argon to remove dissolved CO₂.[7][8]
-
Titration: The solution is acidified to a starting pH of ~2.0 with 0.1 M HCl. The titration is then performed by adding small, precise increments of 0.1 M NaOH.[7]
-
After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. The titration continues until a pH of ~12 is reached.[7]
-
Data Analysis: The pKa is determined from the resulting titration curve (pH vs. volume of titrant). The pKa corresponds to the pH at the half-equivalence point, which can be identified as the inflection point of the curve. The experiment should be repeated at least in triplicate for accuracy.[6][7]
-
The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.[9]
-
Apparatus: Shaking incubator or water bath shaker, analytical balance, centrifuge, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC-UV, LC-MS).
-
Procedure:
-
Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.[9]
-
Equilibration: The vials are agitated in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[9][10]
-
Phase Separation: After equilibration, the suspension is allowed to settle. The supernatant is then carefully removed and clarified by centrifugation or filtration to remove all undissolved particles. Care must be taken to avoid adsorption of the compound onto the filter material.[11]
-
Quantification: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method like HPLC-UV or LC-MS/MS.[10][11] This concentration represents the equilibrium solubility.
-
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[12]
-
A. Shake-Flask Method:
-
Phase Preparation: Equal volumes of n-octanol and water (or buffer of a specific pH) are pre-saturated with each other by vigorous mixing, followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases, and then left to separate completely, often aided by centrifugation.
-
Quantification: The concentration of the compound in both the aqueous and n-octanol phases is measured using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectroscopy).[13]
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[12]
-
-
B. HPLC Method: This is an indirect method that correlates a compound's retention time on a reverse-phase HPLC column (e.g., C18) with its LogP value.[14][15]
-
Calibration: A series of reference compounds with known LogP values are injected onto the HPLC system. A calibration curve is generated by plotting the logarithm of their retention factors (log k') against their known LogP values.[15]
-
Sample Analysis: The this compound is injected under the identical HPLC conditions.
-
Calculation: The retention time of the target compound is measured, its log k' is calculated, and its LogP value is interpolated from the calibration curve.[14]
-
References
- 1. This compound | 1308298-23-8 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. This compound | C5H4BF3N2O2 | CID 55263556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Solubility Test | AxisPharm [axispharm.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. acdlabs.com [acdlabs.com]
- 13. agilent.com [agilent.com]
- 14. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
Technical Guidance: Acquiring and Analyzing NMR Spectra of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document outlines the standardized procedures for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid. Due to the limited availability of public domain spectral data for this specific molecule, this guide provides a robust experimental framework based on established methodologies for analogous compounds, ensuring high-quality, reproducible results for researchers undertaking its characterization.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science, often utilized as a building block in cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount for its effective use. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for providing detailed information about the molecular structure and connectivity of this compound. This guide presents a generalized yet detailed protocol for obtaining and interpreting its ¹H and ¹³C NMR spectra.
Data Presentation
While specific experimental data for this compound is not publicly available, the following tables provide a template for the presentation of anticipated ¹H and ¹³C NMR data. Researchers should populate these tables with their experimentally determined values.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Anticipated | ||||
| ~9.0 - 9.2 | s | - | 2H | Pyrimidine H-4, H-6 |
| ~8.0 - 8.5 | br s | - | 2H | B(OH)₂ |
Note: Chemical shifts are predicted based on analogous structures and may vary depending on solvent and experimental conditions. The boronic acid protons are expected to be a broad singlet and may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity (from ¹⁹F coupling) | Assignment |
| Anticipated | ||
| ~160 - 165 | q | Pyrimidine C-4, C-6 |
| ~155 - 160 | q | Pyrimidine C-2 |
| ~120 - 125 | q | CF₃ |
| Not observed | - | Pyrimidine C-5 (due to quadrupolar broadening by Boron) |
Note: The carbon attached to the boronic acid group (C-5) is often difficult to observe or appears as a very broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The signals for the trifluoromethyl group and the pyrimidine carbons will likely exhibit splitting due to coupling with the fluorine atoms (quartets, q).
Experimental Protocols
The following is a detailed methodology for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which minimizes evaporation. Other potential solvents include methanol-d₄ (CD₃OD) or acetone-d₆. The choice of solvent can affect chemical shifts.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved, ensuring a homogeneous solution.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is common practice.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, for optimal signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.
-
Temperature: 298 K (25 °C).
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Reference the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm. For ¹³C NMR, the DMSO-d₆ peak is at approximately 39.52 ppm.
-
Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Relationship between the compound and NMR data.
mass spectrometry analysis of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
An in-depth technical guide on the for researchers, scientists, and drug development professionals.
Introduction
(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in Suzuki-Miyaura coupling reactions to synthesize more complex molecules. The characterization of this and related boronic acids is crucial for ensuring purity, monitoring reaction progress, and identifying byproducts. Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, including detailed experimental protocols and an analysis of its fragmentation behavior.
The analysis of boronic acids by mass spectrometry can be complicated by their tendency to undergo dehydration to form cyclic trimers known as boroxines.[1] Therefore, analytical methods must be carefully optimized to favor the detection of the monomeric species.
Molecular Properties
| Property | Value |
| Molecular Formula | C₅H₄BF₃N₂O₂ |
| Molecular Weight | 191.91 g/mol |
| Monoisotopic Mass | 192.0317920 Da |
| SMILES | B(C1=CN=C(N=C1)C(F)(F)F)(O)O |
| InChI Key | OEZMIKKBMMAABO-UHFFFAOYSA-N |
(Data sourced from PubChem CID: 55263556)[2]
Experimental Protocols
A robust and reproducible method for the analysis of this compound typically involves liquid chromatography coupled with mass spectrometry (LC-MS).
Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working Standards: Create a series of working standards by diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for calibration.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer is recommended for optimal separation and detection.
| Parameter | Recommended Conditions |
| LC System | UHPLC System |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[4] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[4] |
| Mobile Phase B | Acetonitrile[4] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min. |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in Negative Mode[3][5][6] |
| Capillary Voltage | 2.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 450 °C |
| Mass Range | m/z 50-500 |
| Data Acquisition | MS/MS or TOF-MS E |
Mass Spectral Data and Fragmentation Analysis
In negative ion mode ESI, this compound is expected to readily deprotonate to form the [M-H]⁻ ion. The presence of boron results in a characteristic isotopic pattern due to the natural abundance of ¹⁰B (19.9%) and ¹¹B (80.1%).
Predicted Quantitative Data
| Ion | Predicted m/z ([¹¹B]) | Predicted m/z ([¹⁰B]) | Description |
| [M-H]⁻ | 191.025 | 190.028 | Parent Ion |
| [M-H-H₂O]⁻ | 173.014 | 172.017 | Loss of water from the boronic acid moiety |
| [M-H-HF]⁻ | 171.019 | 170.022 | Loss of hydrogen fluoride |
| [M-H-B(OH)₂]⁻ | 147.017 | 146.020 | Loss of the boronic acid group |
| [C₄H₂N₂F₃]⁻ | 147.017 | - | Pyrimidine ring fragment |
| [M-H-CF₃]⁻ | 122.028 | 121.031 | Loss of the trifluoromethyl group |
Proposed Fragmentation Pathway
The fragmentation of the [M-H]⁻ ion of this compound is likely to proceed through several key pathways, initiated by the loss of stable neutral molecules such as water, hydrogen fluoride, and the trifluoromethyl group. The pyrimidine ring itself is relatively stable but can undergo ring cleavage under higher collision energies.[7][8]
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS analysis of this compound.
Proposed Fragmentation Pathway Diagram
Caption: Proposed fragmentation of this compound in negative ESI mode.
Conclusion
The mass spectrometric analysis of this compound is effectively achieved using LC-MS with electrospray ionization in negative mode. This approach allows for the sensitive detection and quantification of the parent compound and provides valuable structural information through the analysis of its fragmentation patterns. The methodologies and data presented in this guide offer a solid foundation for researchers and scientists working with this and structurally related compounds in the field of drug development and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H4BF3N2O2 | CID 55263556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. article.sapub.org [article.sapub.org]
Navigating the Stability and Storage of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic Acid: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Storage of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid.
This guide provides an in-depth overview of the critical aspects of stability and storage for this compound, a key building block in modern medicinal chemistry. While specific quantitative stability data for this particular compound is not extensively available in the public domain, this document synthesizes established principles of arylboronic acid chemistry to provide a robust framework for its handling and preservation.
Core Stability Considerations and Degradation Pathways
Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity and reactivity. Understanding these pathways is crucial for ensuring the integrity of the compound throughout its lifecycle.
The primary degradation route for many arylboronic acids is protodeboronation , an aqueous process where the carbon-boron bond is cleaved, resulting in the formation of the corresponding arene and boric acid.[1] This process can be influenced by pH, with both acidic and basic conditions potentially accelerating the degradation.[2][3] For highly electron-deficient aromatic rings, such as the trifluoromethyl-substituted pyrimidine ring, protodeboronation via a transient aryl anionoid pathway is a possibility.[1]
Another significant degradation pathway is oxidation . The boronic acid moiety can be oxidized, particularly in the presence of oxidizing agents or even atmospheric oxygen, to the corresponding phenol.[4][5] This process can be complex and may be influenced by light and the presence of metal catalysts.
The formation of boroxines , cyclic anhydrides of boronic acids, can occur upon dehydration. While this is often a reversible process, it can complicate characterization and reactivity.
Recommended Storage and Handling
To mitigate degradation and ensure the long-term viability of this compound, the following storage and handling procedures are recommended based on general knowledge of similar compounds.
| Condition | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.[2][6][7] | Minimizes the rate of chemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[2][7] | Prevents oxidation by atmospheric oxygen. |
| Moisture | Protect from moisture and store in a tightly sealed container in a dry environment.[2][7][8] | Minimizes hydrolysis and subsequent protodeboronation. |
| Light | Store in a light-resistant container. | Reduces the potential for photo-catalyzed degradation. |
| pH | Maintain a neutral pH environment when in solution.[2] | Both acidic and basic conditions can catalyze protodeboronation.[3] |
| Incompatibilities | Avoid strong oxidizing agents and strong acids.[2][9] | To prevent oxidative degradation and accelerated protodeboronation. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, standardized analytical techniques are employed. The following are generalized protocols that can be adapted for this specific compound.
High-Performance Liquid Chromatography (HPLC) for Stability-Indicating Assays
A stability-indicating HPLC method is crucial for separating the intact boronic acid from its potential degradation products, allowing for accurate quantification over time.
-
Objective: To quantify the purity of this compound and monitor the formation of degradation products under various stress conditions.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically suitable.
-
Column: A reverse-phase C18 column is a common starting point.[2] However, the choice of stationary phase is critical to minimize on-column hydrolysis.[10] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective technique for analyzing boronic acids and their esters.[11]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[2] The pH of the aqueous portion should be carefully controlled, as it can influence both the stability of the analyte and the chromatographic separation. Using a mobile phase without a pH modifier has been shown to reduce on-column hydrolysis for some boronic esters.[10] For challenging separations of reactive pinacolboronate esters, highly basic mobile phases (pH ~12.4) with an ion-pairing reagent have been successfully employed.[12]
-
Procedure:
-
Prepare a stock solution of the boronic acid in a suitable aprotic solvent (e.g., acetonitrile).
-
Subject aliquots of the solution to stress conditions (e.g., elevated temperature, different pH values, exposure to light, or oxidizing agents).
-
At defined time points, inject the samples onto the HPLC system.
-
Monitor the peak area of the parent compound and any new peaks corresponding to degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Degradation Monitoring
¹H and ¹⁹F NMR spectroscopy are powerful tools for qualitatively and semi-quantitatively monitoring the degradation of this compound in solution.
-
Objective: To identify the structure of degradation products and monitor the disappearance of the parent compound's signals.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Acetonitrile-d₃).
-
Procedure:
-
Dissolve a known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial spectrum to serve as a baseline.
-
Subject the NMR tube to the desired stress condition.
-
Acquire subsequent spectra at regular intervals.
-
Integrate the signals of the parent compound and any new signals to monitor the degradation process. The appearance of signals corresponding to the deborylated pyrimidine and changes in the trifluoromethyl signal can provide mechanistic insights.[1]
-
Visualizing Stability Factors and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Factors influencing the stability of this compound.
Caption: A typical experimental workflow for a boronic acid stability study.
References
- 1. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.pt [fishersci.pt]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group on the Pyrimidine Ring: A Comprehensive Technical Guide to Reactivity and Application
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group onto a pyrimidine ring is a powerful strategy in medicinal chemistry and materials science. This potent electron-withdrawing moiety dramatically influences the electronic properties of the pyrimidine core, thereby modulating its reactivity and biological activity. This in-depth technical guide explores the core principles governing the reactivity of trifluoromethylated pyrimidines, providing a detailed overview of key reactions, experimental protocols, and the underlying electronic effects.
Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry.[1][2] Its powerful inductive effect (-I) stems from the high electronegativity of the three fluorine atoms. This effect significantly reduces the electron density of the pyrimidine ring, making it more electrophilic and susceptible to nucleophilic attack.[3] The CF₃ group's influence also lowers the pKa of the pyrimidine, affecting its ionization state at physiological pH.[4]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the trifluoromethyl-substituted pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3] Halogen atoms, particularly chlorine, at the 2, 4, and 6 positions of the pyrimidine ring are readily displaced by a variety of nucleophiles. The trifluoromethyl group acts as a powerful activating group for this transformation.
The regioselectivity of SNAr on pyrimidines is well-established, with nucleophilic attack preferentially occurring at the 2- and 4-positions. This is due to the effective stabilization of the negatively charged Meisenheimer intermediate by the adjacent nitrogen atoms.[6][7]
Key Factors Influencing SNAr:
-
Leaving Group: The nature of the leaving group is crucial. While fluoride is typically a poor leaving group in SN2 reactions, in SNAr, the C-F bond cleavage is not the rate-determining step. The high electronegativity of fluorine activates the ring towards nucleophilic attack, sometimes making fluoro-pyrimidines more reactive than their chloro- or bromo- counterparts.[8]
-
Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed.
-
Solvent and Base: The choice of solvent and base is critical for reaction efficiency and can influence the reaction rate and yield.
Quantitative Data for Nucleophilic Aromatic Substitution
| Electrophile | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2,4-dichloro-5-(trifluoromethyl)pyrimidine | Methylamine hydrochloride | Methanol, 80 °C | 4-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-2-amine | - | [4] |
| 2,4-dichloro-6-(trifluoromethyl)pyrimidine | Amine | MeCN, DMF, Et₃N, 82 °C, overnight | 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine derivative | - | [9] |
| 2,4-dichloro-6-(trifluoromethyl)pyrimidine | Amine | MeCN, K₂CO₃, rt, 18h | 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine derivative | - | [9] |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | n-Propylamine | - | 4-(Propylamino)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 52 | [4] |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Benzylamine | - | 4-(Benzylamino)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 62 | [4] |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Morpholine | - | 4-(Morpholin-4-yl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 60 | [4] |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | Pyrrolidine | - | 4-(Pyrrolidin-1-yl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 78 | [4] |
Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-(trifluoromethyl)pyrimidine Derivatives
General Procedure IV: Nucleophilic substitution B [9]
To a solution of 2,4-dichloro-6-(trifluoromethyl)pyrimidine (1 eq) in acetonitrile (MeCN), the desired amine (1.5 eq) and potassium carbonate (K₂CO₃) (2–3 eq) are added. The reaction mixture is stirred for 18 hours at room temperature under an inert atmosphere. After completion of the reaction, the solvent is evaporated under reduced pressure. The product is then purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated trifluoromethylpyrimidines are valuable substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions provide access to a diverse range of complex molecules with applications in drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide and an organoboron compound. Chloro- and bromo-trifluoromethylpyrimidines can be effectively coupled with a range of aryl- and heteroarylboronic acids.
Quantitative Data for Suzuki-Miyaura Coupling
| Electrophile | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4-(4-Methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 98 | [4] |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4-(p-Tolyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 98 | [4] |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 3-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4-(m-Tolyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 65 | [4] |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 4-(tert-Butyl)phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4-(4-(tert-Butyl)phenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 96 | [4] |
| 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 3-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 4-(3-Methoxyphenyl)-2-(trifluoromethyl)pyrimido[1,2-b]indazole | 93 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole Derivatives[4]
A mixture of the 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole derivative (1.0 equiv), the corresponding boronic acid (1.2 equiv), Pd(OAc)₂ (0.05 equiv), SPhos (0.1 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of toluene and water is heated at 100 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Other Cross-Coupling Reactions
While specific examples for trifluoromethylpyrimidines are less common in the literature for other cross-coupling reactions, the general principles of these reactions are applicable.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds between an aryl halide and an amine. It is a powerful tool for the synthesis of aminopyrimidine derivatives.[7][10]
-
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide to form a C-C bond, providing access to alkynylpyrimidines.[11][12]
-
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[5][9]
-
Stille Coupling: This reaction forms a C-C bond between an organotin compound and an organic halide.[13][14]
Transformations of the Trifluoromethyl Group
While the trifluoromethyl group is generally considered to be highly stable, it can undergo transformations under specific conditions.
Hydrolysis to Carboxylic Acid
Under harsh acidic conditions, such as fuming sulfuric acid and boric acid, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group. The reactivity of the CF₃ group towards hydrolysis is dependent on its position on the aromatic ring.[3]
Experimental Protocol: Hydrolysis of a Trifluoromethyl Group[3]
A solution of the trifluoromethyl-substituted compound in fuming sulfuric acid is treated with boric acid. The reaction mixture is heated, and the progress is monitored by NMR spectroscopy. The reaction is quenched by carefully pouring it onto ice, and the product is extracted with an organic solvent.
C-F Bond Activation
Recent advances in catalysis have enabled the selective activation of a single C-F bond within a trifluoromethyl group, allowing for defluorinative functionalization. These reactions often proceed via radical intermediates or through the action of transition metal catalysts.[12][15] While not yet widely applied to trifluoromethylpyrimidines specifically, these methods hold promise for the future synthesis of novel difluoro- and monofluoromethylated pyrimidine derivatives.
Signaling Pathways Involving Trifluoromethylpyrimidine Derivatives
Trifluoromethylpyrimidine derivatives have shown significant potential as inhibitors of various protein kinases involved in cancer signaling pathways.
FLT3 and CHK1 Inhibition
Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[16] FLT3 is a receptor tyrosine kinase that, when mutated, can drive the proliferation of acute myeloid leukemia (AML) cells. CHK1 is a key regulator of the cell cycle and DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.
Conclusion
The trifluoromethyl group imparts a unique and powerful set of properties to the pyrimidine ring, profoundly influencing its reactivity and biological activity. The strong electron-withdrawing nature of the CF₃ group activates the pyrimidine core towards nucleophilic aromatic substitution and provides a handle for a variety of palladium-catalyzed cross-coupling reactions. While the trifluoromethyl group itself is highly stable, methods for its transformation are emerging. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold will undoubtedly continue to be a fruitful area of research for the development of novel therapeutics and advanced materials.
References
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 9. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photochemical C-F Activation Enables Defluorinative Alkylation of Trifluoroacetates and -Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
electronic effects of the trifluoromethyl group in pyrimidine boronic acids
An In-depth Technical Guide on the Electronic Effects of the Trifluoromethyl Group in Pyrimidine Boronic Acids
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group is particularly prominent due to its profound influence on the physicochemical and biological properties of a molecule. When appended to a pyrimidine boronic acid scaffold—a versatile building block in drug discovery—the CF3 group imparts a unique set of electronic characteristics that can be leveraged to optimize drug candidates. This guide elucidates the core electronic effects of the trifluoromethyl group in this specific chemical context.
The Dominant Inductive Effect of the Trifluoromethyl Group
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry. Its effect is primarily driven by the high electronegativity of the three fluorine atoms, resulting in a powerful inductive effect (-I). This potent electron withdrawal has several critical consequences for the pyrimidine boronic acid system.
-
Increased Acidity of the Boronic Acid: The CF3 group pulls electron density away from the pyrimidine ring and, consequently, from the boronic acid moiety. This polarization makes the boron atom more electron-deficient and thus a stronger Lewis acid. This enhanced Lewis acidity can significantly impact the kinetics of reactions where the boronic acid participates, most notably in the transmetalation step of Suzuki-Miyaura cross-coupling reactions.
-
Modulation of Ring Basicity: The electron-withdrawing nature of the CF3 group decreases the electron density within the pyrimidine ring. This reduction in electron density lowers the basicity of the ring nitrogen atoms, thereby lowering the pKa of the molecule. This modulation of pKa is a critical parameter in drug design, as it influences the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.
The diagram below illustrates the flow of electron density away from the pyrimidine ring and boronic acid group due to the inductive effect of the CF3 substituent.
Technical Guide: Solubility Profile of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid in organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document outlines a predicted solubility profile based on its structural attributes and general chemical principles. Furthermore, a detailed, standardized experimental protocol for determining solubility is provided, alongside workflow visualizations, to empower researchers in generating precise empirical data. This guide is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this compound.
Introduction to this compound
This compound is a specialized chemical reagent, primarily utilized as a building block in organic synthesis. Its structure, featuring a pyrimidine ring, a trifluoromethyl group, and a boronic acid moiety, makes it a valuable component in the synthesis of complex molecules, particularly in the field of medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the boronic acid functional group is a key participant in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Understanding the solubility of this compound is critical for its effective application in chemical reactions. Proper solvent selection ensures optimal reaction kinetics, facilitates purification processes, and is essential for formulation development in drug discovery pipelines. This guide addresses the solubility of this reagent in common organic solvents.
Predicted Solubility Profile
Direct, publicly available quantitative solubility data for this compound is not extensively documented. However, a qualitative solubility profile can be predicted by analyzing its molecular structure. The molecule possesses both polar and non-polar characteristics:
-
Polar Moiety: The boronic acid group (-B(OH)₂) is polar and capable of hydrogen bonding. This suggests solubility in polar protic and aprotic solvents.
-
Non-Polar Moiety: The trifluoromethyl group (-CF₃) and the pyrimidine ring contribute to the molecule's non-polar character, suggesting potential solubility in less polar organic solvents.
Given this duality, the compound is likely to exhibit moderate solubility in a range of organic solvents. It is anticipated to be more soluble in polar aprotic solvents that can solvate the boronic acid group without leading to significant decomposition (protic solvents can sometimes promote dehydration or other side reactions with boronic acids).
Table 1: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM) | Likely Soluble | The polarity of DCM should effectively solvate the molecule. |
| Tetrahydrofuran (THF) | Likely Soluble | THF is a common solvent for reactions involving boronic acids, indicating sufficient solubility. | |
| Acetonitrile (MeCN) | Likely Soluble | The polarity of acetonitrile should be suitable for dissolving the compound. | |
| Polar Protic | Methanol (MeOH) | Likely Soluble | The boronic acid group can hydrogen bond with methanol, though there is a potential for ester formation over time. |
| Ethanol (EtOH) | Likely Soluble | Similar to methanol, solubility is expected, with a possibility of side reactions. | |
| Non-Polar | Toluene | Sparingly Soluble | The non-polar nature of toluene may not be sufficient to overcome the polarity of the boronic acid group. |
| Hexanes | Likely Insoluble | The high non-polar character of hexanes is unlikely to effectively solvate the polar boronic acid functional group. | |
| Ethers | Diethyl Ether | Sparingly Soluble | Lower polarity compared to THF may result in reduced solubility. |
Disclaimer: This table represents a predicted solubility profile based on chemical principles. Empirical verification is strongly recommended.
Generic Experimental Protocol for Solubility Determination
The following is a standardized and robust protocol for quantitatively determining the solubility of a compound like this compound in an organic solvent.
Materials and Equipment
-
This compound
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or magnetic stirrer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a short time.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.
-
-
Analysis:
-
Prepare a series of standard solutions of known concentrations of the boronic acid in the same solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same HPLC method.
-
Determine the concentration of the boronic acid in the diluted sample by interpolating from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of the target compound.
Factors Influencing Solubility
This diagram illustrates the interplay between the molecular features of this compound and the properties of the solvent that govern its solubility.
Conclusion
The Enigmatic Reactivity of 2-Pyrimidine Boronic Acids: A Technical Guide for Strategic Application
For Immediate Release
A Deep Dive into the Core Reactivity of 2-Pyrimidine Boronic Acids for Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The direct incorporation of this vital heterocycle often relies on cross-coupling reactions, with 2-pyrimidine boronic acids serving as key synthetic intermediates. However, the unique electronic and steric properties of the 2-substituted isomer present significant challenges in its application, demanding a nuanced understanding of its fundamental reactivity. This technical guide provides an in-depth analysis of the synthesis, stability, and reaction landscape of 2-pyrimidine boronic acids, offering practical solutions and detailed protocols to harness their full synthetic potential.
The "2-Pyridyl Problem" in Pyrimidines: Understanding the Reactivity Challenges
The reactivity of pyrimidine boronic acids in widely-used transformations like the Suzuki-Miyaura coupling is heavily influenced by the position of the boronic acid group. While 5- and 4-pyrimidine boronic acids exhibit more predictable reactivity, the 2-isomer is notoriously challenging.[1] This difficulty is analogous to the well-documented "2-pyridyl problem" and stems from two primary factors:
-
Catalyst Inhibition: The proximity of the nitrogen atom at the 1-position to the boronic acid group can lead to coordination with the palladium catalyst, resulting in catalyst inhibition or deactivation.[1]
-
Protodeboronation: 2-Pyrimidine boronic acid is highly susceptible to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This undesired side reaction is often accelerated under the basic and heated conditions typical of cross-coupling reactions.
To overcome these hurdles, the use of more stable boronic acid derivatives, such as pinacol esters and N-methyliminodiacetic acid (MIDA) boronates, is highly recommended.[1][3][4] These derivatives offer increased stability and, in the case of MIDA boronates, allow for the slow release of the boronic acid in situ, minimizing its decomposition.[3][4]
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. However, the success of this reaction with pyrimidine boronic acids is highly dependent on the isomer used.
| Isomer | General Reactivity in Suzuki-Miyaura Coupling | Common Challenges | Recommended Strategies |
| 5-Pyrimidine Boronic Acid | Generally good reactivity with a variety of aryl and heteroaryl halides, often providing high yields.[1] | Fewer challenges compared to other isomers. | Standard Suzuki-Miyaura conditions are often effective. |
| 4-Pyrimidine Boronic Acid | Reactivity can be influenced by the electron-withdrawing nature of the nitrogen atoms. Successful couplings often require more reactive electrophiles or optimized catalyst systems.[1] | Potential for lower yields compared to the 5-isomer. | Use of highly active palladium catalysts and ligands. |
| 2-Pyrimidine Boronic Acid | The most challenging isomer due to catalyst inhibition and a high propensity for protodeboronation.[1] | Low yields, catalyst deactivation, and formation of the protodeboronated byproduct. | Use of stable derivatives (pinacol or MIDA esters), bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), and carefully optimized reaction conditions.[1][5] |
Experimental Protocols
Synthesis of 2-Amino-5-Pyrimidine Boronic Acid Pinacol Ester
This protocol outlines a method for the synthesis of a stable pinacol ester derivative of a 2-pyrimidine boronic acid.
Materials:
-
2-Amino-5-bromopyrimidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
n-Butyllithium (n-BuLi)
-
Triisopropyl borate
-
Pinacol
-
Organic solvents (e.g., THF, methanol)
-
Acid (e.g., HCl)
Procedure:
-
Protection: React 2-amino-5-bromopyrimidine with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine to protect the amino group.[6]
-
Lithiation and Borylation: Under an inert atmosphere (e.g., nitrogen), cool the protected pyrimidine to between -70°C and -80°C. Add n-butyllithium to perform a lithium-halogen exchange, followed by the addition of triisopropyl borate to form the boronic acid.[6]
-
Deprotection: Remove the Boc protecting groups using an acidic workup to yield 2-aminopyrimidine-5-boronic acid.[6]
-
Esterification: Reflux the obtained boronic acid with pinacol in an organic solvent with azeotropic removal of water to form the desired 2-amino-5-pyrimidine boronic acid pinacol ester.[6]
Microwave-Assisted Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid
This general protocol can be adapted for the coupling of various pyrimidine boronic acids with aryl or heteroaryl halides.
Materials:
-
Pyrimidine boronic acid or its derivative (1.0 equiv)
-
Aryl/heteroaryl halide (1.0-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
Procedure:
-
Reaction Setup: In a microwave reaction vessel, combine the pyrimidine boronic acid derivative, the coupling partner, palladium catalyst, ligand (if used), and base.[1]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]
-
Solvent Addition: Add the degassed solvent system via syringe.[1]
-
Microwave Irradiation: Place the vessel in a microwave reactor and heat to the desired temperature (typically 100-150°C) for the specified time (usually 10-30 minutes).[1]
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Chan-Lam N-Arylation of an Amine with a Pyrimidine Boronic Acid
The Chan-Lam coupling provides a valuable method for the formation of C-N and C-O bonds. This protocol outlines a general procedure for the N-arylation of amines.
Materials:
-
Pyrimidine boronic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (catalytic to stoichiometric amounts)
-
Base (e.g., pyridine, triethylamine)
-
Solvent (e.g., dichloromethane, methanol)
Procedure:
-
Reaction Setup: Combine the pyrimidine boronic acid, amine, copper(II) acetate, and base in a suitable solvent.[7][8]
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction can be conducted open to the air.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
Visualizing the Reactivity Landscape
To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Competing pathways: Suzuki coupling vs. protodeboronation.
Experimental workflow for microwave-assisted Suzuki coupling.
Simplified catalytic cycle for the Chan-Lam coupling.
Conclusion
While 2-pyrimidine boronic acids present unique reactivity challenges, a thorough understanding of the underlying principles of catalyst inhibition and protodeboronation allows for the development of robust synthetic strategies. The use of stable boronic acid derivatives, coupled with carefully selected catalysts, ligands, and reaction conditions, can unlock the full potential of these valuable building blocks in the synthesis of complex, biologically active molecules. This guide provides a foundational framework for researchers to navigate the intricacies of 2-pyrimidine boronic acid chemistry and accelerate the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the use of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid as a key building block in the synthesis of complex molecules, particularly those with applications in drug discovery. The pyrimidine scaffold is a privileged motif in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines optimized reaction conditions, presents representative data, and details experimental procedures for the successful Suzuki-Miyaura coupling of this versatile reagent with various aryl and heteroaryl halides.
Data Presentation
The following tables summarize typical yields obtained for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl halides under optimized conditions. These data serve as a guideline for expected outcomes, though optimization may be necessary for specific substrates.
Table 1: Suzuki-Miyaura Coupling with Various Aryl Bromides
| Entry | Aryl Bromide Coupling Partner | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 5-(4-methoxyphenyl)-2-(trifluoromethyl)pyrimidine | 85-95 |
| 2 | 1-Bromo-4-fluorobenzene | 5-(4-fluorophenyl)-2-(trifluoromethyl)pyrimidine | 80-90 |
| 3 | 3-Bromopyridine | 5-(pyridin-3-yl)-2-(trifluoromethyl)pyrimidine | 75-85 |
| 4 | 4-Bromobenzonitrile | 4-(2-(trifluoromethyl)pyrimidin-5-yl)benzonitrile | 70-80 |
| 5 | 1-Bromo-3,5-dimethylbenzene | 5-(3,5-dimethylphenyl)-2-(trifluoromethyl)pyrimidine | 88-98 |
Table 2: Suzuki-Miyaura Coupling with Various Heteroaryl Halides
| Entry | Heteroaryl Halide Coupling Partner | Product | Typical Yield (%) |
| 1 | 2-Bromothiophene | 5-(thiophen-2-yl)-2-(trifluoromethyl)pyrimidine | 70-80 |
| 2 | 5-Bromoindole | 5-(1H-indol-5-yl)-2-(trifluoromethyl)pyrimidine | 65-75 |
| 3 | 2-Chloropyrazine | 5-(pyrazin-2-yl)-2-(trifluoromethyl)pyrimidine | 60-70 |
| 4 | 6-Chloropurine | 5-(9H-purin-6-yl)-2-(trifluoromethyl)pyrimidine | 55-65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound, the aryl or heteroaryl halide, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add the degassed solvent to the reaction mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, heat to 100-150 °C for 10-30 minutes.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Example Protocol: Synthesis of 5-(4-methoxyphenyl)-2-(trifluoromethyl)pyrimidine
Materials:
-
This compound (230 mg, 1.2 mmol)
-
4-Bromoanisole (187 mg, 1.0 mmol)
-
Pd(dppf)Cl₂ (37 mg, 0.05 mmol, 5 mol%)
-
Cesium carbonate (977 mg, 3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a 20 mL microwave vial was added this compound, 4-bromoanisole, Pd(dppf)Cl₂, and cesium carbonate.
-
The vial was sealed with a cap and purged with argon for 10 minutes.
-
Degassed 1,4-dioxane and water were added via syringe.
-
The reaction mixture was heated in a microwave reactor at 120 °C for 20 minutes.
-
After cooling, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product was purified by flash chromatography (10-30% ethyl acetate in hexanes) to afford the title compound as a white solid.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Catalytic Cycle.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of a target molecule using the described Suzuki-Miyaura coupling protocol.
Caption: General Experimental Workflow.
Application in Drug Discovery: Spleen Tyrosine Kinase (Syk) Inhibitors
Compounds bearing the 2-(trifluoromethyl)pyrimidin-5-yl moiety have shown significant promise as inhibitors of various protein kinases. One notable application is in the development of Spleen Tyrosine Kinase (Syk) inhibitors. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. Dysregulation of Syk activity is implicated in various inflammatory diseases and B-cell malignancies, making it an attractive therapeutic target.
The Suzuki-Miyaura coupling of this compound with appropriate scaffolds is a key step in the synthesis of potent and selective Syk inhibitors. The trifluoromethyl group often contributes to improved potency and pharmacokinetic properties of the final drug candidate.
Signaling Pathway
The diagram below provides a simplified overview of the role of Syk in B-cell receptor signaling, a pathway that can be targeted by inhibitors synthesized using the described protocol.
Caption: Simplified Syk Signaling Pathway.
Application Notes: (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex organic molecules with potential therapeutic applications.[1][2] Its unique structure, featuring a pyrimidine ring substituted with a trifluoromethyl group and a boronic acid moiety, imparts desirable physicochemical properties for drug design. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the boronic acid functional group can act as a key pharmacophore, forming reversible covalent bonds with target proteins.[1][3][4] This application note will focus on the utility of this compound in the discovery of novel inhibitors of Valosin-Containing Protein (VCP)/p97, a critical target in cancer therapy.
Target Profile: Valosin-Containing Protein (VCP)/p97
Valosin-Containing Protein (VCP), also known as p97, is an AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis.[5][6] It is involved in numerous cellular processes, including the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[1][2][7] VCP/p97 is overexpressed in various cancer types, where it helps cancer cells cope with proteotoxic stress and promotes tumor progression, metastasis, and drug resistance.[2][8] Inhibition of VCP/p97 leads to the accumulation of misfolded proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells, making it an attractive target for cancer drug discovery.[1][9]
VCP/p97 Signaling Pathway in Cancer
The following diagram illustrates the central role of VCP/p97 in cellular protein degradation pathways and its implication in cancer.
Application: Synthesis of VCP/p97 Inhibitors
This compound serves as a crucial building block for the synthesis of potent VCP/p97 inhibitors. A study by Zhang et al. (2021) described the design and synthesis of a series of novel pyrimidine-based boronic acid inhibitors of VCP/p97.[5] The general synthetic approach involves a Suzuki-Miyaura cross-coupling reaction between a functionalized pyrimidine core and an appropriate boronic acid derivative.
Quantitative Data: Biological Activity of Pyrimidine-Boronic Acid VCP/p97 Inhibitors
The following table summarizes the in vitro biological activity of representative pyrimidine-boronic acid compounds against VCP/p97 and cancer cell lines, as reported in the literature.
| Compound ID | VCP/p97 Enzymatic IC50 (nM) | A549 Cell Viability IC50 (µM) | RPMI8226 Cell Viability IC50 (µM) | Reference |
| Compound 17 | 54.7 | 2.80 | 0.86 | [5] |
Experimental Protocols
Synthesis of a Representative VCP/p97 Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of a VCP/p97 inhibitor using this compound and a suitable coupling partner.
Materials:
-
This compound
-
Appropriate aryl or heteroaryl halide (e.g., a substituted bromo-pyrimidine)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄))
-
Solvent system (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (0.05-0.1 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane:water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired final compound.
-
Characterize the purified compound by NMR and mass spectrometry to confirm its identity and purity.
VCP/p97 ATPase Activity Assay (Enzyme Inhibition)
This protocol outlines a method to determine the IC50 value of a test compound against VCP/p97.
Materials:
-
Recombinant human VCP/p97 protein
-
Test compound (synthesized as described above)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 20 mM MgCl₂, 1 mM DTT)
-
Adenosine triphosphate (ATP)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the VCP/p97 enzyme to the assay buffer.
-
Add the diluted test compound to the wells containing the enzyme and incubate for 15-30 minutes at room temperature. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the enzymatic reaction by adding a solution of ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol describes a method to assess the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 human lung carcinoma, RPMI8226 multiple myeloma)
-
Cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin-streptomycin)
-
Test compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
DMSO (for dissolving MTT formazan)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
For the MTT assay, add MTT solution to each well and incubate for an additional 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells according to the manufacturer's protocol and measure the luminescence.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of novel drug candidates, particularly in the field of oncology. Its application in the development of VCP/p97 inhibitors highlights its potential in generating potent and selective therapeutic agents. The protocols provided herein offer a framework for the synthesis and biological evaluation of compounds derived from this important building block.
References
- 1. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical Role of VCP/p97 in the Pathogenesis and Progression of Non-Small Cell Lung Carcinoma | PLOS One [journals.plos.org]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Facebook [cancer.gov]
Synthesis of Bioactive Heterocycles Using (2-(Trifluoromethyl)pyrimidin-5-yl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a versatile and valuable building block in medicinal chemistry for the synthesis of a wide array of bioactive heterocyclic compounds. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This, combined with the reactivity of the boronic acid moiety in palladium-catalyzed cross-coupling reactions, makes it an attractive starting material for the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive heterocycles, with a particular focus on the development of Valosin-Containing Protein (VCP)/p97 inhibitors.
Application Notes
Synthesis of VCP/p97 Inhibitors
A primary application of this compound is in the synthesis of potent inhibitors of VCP/p97, an ATPase that plays a crucial role in protein homeostasis. Dysregulation of VCP/p97 is implicated in various diseases, including cancer. The synthesis of these inhibitors is typically achieved through a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl or heteroaryl halide.
A notable example is the synthesis of a series of novel pyrimidine-based VCP/p97 inhibitors. In this series, compound 17 demonstrated significant enzymatic and cellular activity.[1][2]
Biological Activity of VCP/p97 Inhibitor (Compound 17):
| Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| VCP/p97 | 54.7 | A549 (Non-small cell lung cancer) | 2.80 |
| RPMI8226 (Multiple myeloma) | 0.86 |
This data highlights the potential of utilizing this compound to generate potent and cell-permeable inhibitors for therapeutic development.
General Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds. This compound is an excellent coupling partner for a variety of aryl and heteroaryl halides, enabling the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs.
Signaling Pathway
The following diagram illustrates the role of VCP/p97 in the Ubiquitin-Proteasome System (UPS), a key pathway for protein degradation. Inhibition of VCP/p97 disrupts this pathway, leading to an accumulation of misfolded proteins and ultimately, cell death. This is a critical mechanism of action for anticancer agents targeting this pathway.
Caption: VCP/p97's role in protein degradation and its inhibition.
Experimental Protocols
The following are representative protocols for the synthesis of bioactive heterocycles using this compound via the Suzuki-Miyaura cross-coupling reaction.
General Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Synthesis of a VCP/p97 Inhibitor Precursor
This protocol describes the coupling of this compound with a generic 4-bromoaniline derivative.
Materials:
-
This compound (1.2 equiv.)
-
Substituted 4-bromoaniline (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv.)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add the substituted 4-bromoaniline (1.0 equiv.), this compound (1.2 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and Na₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-(trifluoromethyl)pyrimidine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave-assisted synthesis can significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.5 equiv.)
-
Aryl or heteroaryl bromide (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Acetonitrile
-
Water
Procedure:
-
In a microwave reaction vial, combine the aryl or heteroaryl bromide (1.0 equiv.), this compound (1.5 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add acetonitrile and water (typically in a 4:1 ratio).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 100-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Data Summary
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under conventional heating.
| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | 75-85 |
| 3-Bromo-N,N-dimethylaniline | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 70-80 |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 6 | 80-90 |
| 2-Bromopyridine | Pd(PPh₃)₄ | K₃PO₄ | DME/H₂O | 85 | 10 | 65-75 |
Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions.
Conclusion
This compound is a key synthetic intermediate for the generation of bioactive heterocyclic compounds. The Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for incorporating this trifluoromethyl-pyrimidine scaffold into a diverse range of molecules. The successful application of this building block in the synthesis of potent VCP/p97 inhibitors underscores its importance in modern drug discovery and development. The provided protocols offer a solid foundation for researchers to explore the synthesis of novel bioactive compounds.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This methodology is particularly valuable in drug discovery and development for the synthesis of complex molecules, including heteroaromatic compounds. The (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a key building block, as the resulting 5-aryl-2-(trifluoromethyl)pyrimidine scaffold is present in a variety of biologically active molecules. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.[1][2][3]
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling of this compound with various aryl halides. We present detailed experimental protocols, a summary of representative reaction conditions and yields, and troubleshooting guidelines.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst for the next cycle.
Data Presentation: Representative Reaction Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 2 | 1-Bromo-4-chlorobenzene | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 80-90 |
| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 18 | 75-85 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 5 | 2-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 90 | 16 | 92 |
| 6 | 4-Bromobenzonitrile | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane | 110 | 14 | 89 |
Experimental Protocols
General Protocol for Palladium-Catalyzed Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction should be at a concentration of approximately 0.1 - 0.5 M.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 12-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-aryl-2-(trifluoromethyl)pyrimidine.
Microwave-Assisted Protocol
Microwave irradiation can significantly reduce reaction times.
Procedure:
-
Combine the reagents and solvent in a microwave vial as described in the general protocol.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 15-60 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature before proceeding with the workup and purification as described in the general protocol.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
The Pivotal Role of Pyrimidine Boronic Acids in Modern Agrochemical Synthesis
Introduction: Pyrimidine derivatives are a cornerstone in the development of modern agrochemicals, exhibiting a broad spectrum of activities including fungicidal, herbicidal, and insecticidal properties. The versatile synthesis of these compounds is crucial for the discovery of new and effective crop protection agents. Pyrimidine boronic acids and their derivatives have emerged as key intermediates, enabling the efficient construction of complex pyrimidine-based molecules through powerful cross-coupling methodologies like the Suzuki-Miyaura reaction. This application note provides a comprehensive overview of the use of pyrimidine boronic acids in agrochemical synthesis, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.
Application in Fungicide Synthesis
Anilinopyrimidine fungicides, such as cyprodinil and pyrimethanil, are vital in controlling a wide range of plant pathogenic fungi. While traditionally synthesized through other routes, the core pyrimidine structure is amenable to synthesis and modification using boronic acid chemistry. The mechanism of action for this class of fungicides involves the inhibition of methionine biosynthesis, a crucial pathway for fungal growth and development.
Mechanism of Action: Inhibition of Methionine Biosynthesis
Anilinopyrimidine fungicides disrupt the fungal life cycle by inhibiting the enzyme cystathionine β-lyase, which is essential for the biosynthesis of the amino acid methionine. This leads to a deficiency in methionine, thereby halting protein synthesis and inhibiting fungal growth.
Application Notes: Catalyst and Ligand Selection for Suzuki Coupling with 2-Heteroaryl Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds critical for the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The synthesis of 2-heteroaryl compounds is of particular interest due to their prevalence in biologically active molecules.[3] However, Suzuki couplings involving 2-heteroaryl boronic acids are notoriously challenging. These substrates are often unstable and susceptible to rapid protodeboronation, a side reaction where the C-B bond is cleaved, leading to low product yields.[4][5][6] This issue is especially pronounced with five-membered rings like furan and thiophene, and is famously known as the "2-pyridyl problem" in pyridine-based systems.[4][7][8]
Successful coupling, therefore, hinges on the judicious selection of the catalyst, ligand, and reaction conditions to favor the desired cross-coupling pathway over decomposition. These notes provide a guide for researchers to navigate these challenges, select optimal catalytic systems, and implement robust experimental protocols.
Key Challenges with 2-Heteroaryl Boronic Acids
-
Protodeboronation: This is the primary decomposition pathway for many 2-heteroaryl boronic acids.[6][8] The presence of a heteroatom, particularly a Lewis basic nitrogen at the 2-position, can facilitate the cleavage of the carbon-boron bond.[4] This process is often accelerated by the basic and aqueous conditions typically required for the Suzuki-Miyaura reaction.[6]
-
Catalyst Inhibition: The Lewis basic heteroatom (e.g., the nitrogen in pyridine) can coordinate to the palladium center, leading to catalyst deactivation or inhibition, which slows down the catalytic cycle.[5][9]
-
Slow Transmetalation: Electron-deficient heteroaryl systems can exhibit slow rates of transmetalation, a key step in the catalytic cycle.[5][7] This provides a larger window for competing decomposition pathways to occur.
Strategies for Successful Coupling
To overcome these challenges, several strategies have been developed:
-
Advanced Ligand Design: The use of bulky, electron-rich phosphine ligands is the most common and effective strategy. These ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos, RuPhos), accelerate the key steps of oxidative addition and reductive elimination.[4][10][11] The steric bulk of the ligand promotes the formation of a monoligated, highly reactive L-Pd(0) species and can prevent catalyst deactivation.[12][13] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these challenging couplings.[14]
-
Use of Stabilized Boronic Acid Surrogates: To circumvent the instability of free boronic acids, more stable derivatives are often used. These include boronate esters (e.g., pinacol esters), organotrifluoroborates, and MIDA boronates.[8][15][16] These reagents slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing protodeboronation.[8]
-
Optimized Reaction Conditions: Careful selection of the base, solvent, and temperature is crucial. Anhydrous conditions or the use of specific bases like K₃PO₄ or Cs₂CO₃ can be beneficial.[7][17] The development of specialized palladium precatalysts that rapidly generate the active Pd(0) species under mild conditions has also proven highly effective for coupling unstable boronic acids.[8][18]
-
Microwave Irradiation: Microwave-assisted heating can dramatically reduce reaction times from hours to minutes, which can minimize the decomposition of sensitive substrates and often leads to improved yields.[19]
Catalyst & Ligand Performance Data
The following tables summarize successful catalytic systems for the Suzuki-Miyaura coupling of various 2-heteroaryl boronic acids, compiled from the literature.
Table 1: Catalytic Systems for Coupling of 2-Pyridyl Boronic Acid Derivatives
| Coupling Partner (Electrophile) | Boronic Acid Derivative | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Bromoanisole | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ (1.5 mol%) | 1 (phosphite) | K₃PO₄ | Dioxane | 100 | 74 | [7] |
| 2-Chloropyridine | 2-Pyridylboronic acid | Pd(dppf)Cl₂ (10 mol%) | dppf | Na₃PO₄ | Dioxane | 100 | 58 | [1] |
| 4-Chlorotoluene | 3-Pyridineboronic acid | Pd(OAc)₂ (2 mol%) | 2 (phosphine oxide) | K₃PO₄ | Dioxane | 120 | 95 | [20] |
| 4-Amino-2-chloropyridine | Phenylboronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 97 | [21] |
Table 2: Catalytic Systems for Coupling of 5-Membered 2-Heteroaryl Boronic Acids
| Coupling Partner (Electrophile) | Boronic Acid | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | 2-Furanboronic acid | SPhos Precatalyst (2 mol%) | SPhos | K₃PO₄ | Dioxane/H₂O | 40 | 95 | [8][18] |
| 2-Chloropyrazine | 3-Furanboronic acid | Pd(OAc)₂ (2 mol%) | 1 (phosphite) | K₃PO₄ | Dioxane | 100 | 96 | [20] |
| 4-Chlorobenzonitrile | Thiophen-2-yltrifluoroborate | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | K₂CO₃ | THF/H₂O | 80 | 83 | [16] |
| 4-Bromo-2-nitroaniline | 2-Thienylboronic acid | Pd₂(dba)₃ (0.5 mol%) | XPhos (1.2 mol%) | Et₃N | THF/H₂O | 40 | 98 | [3] |
| 4-Bromoanisole | N-Boc-pyrrole-2-boronic acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 98 | [21] |
Visualizations
Catalytic Cycle and Ligand Influence
The general mechanism for a Suzuki-Miyaura cross-coupling reaction is shown below. Bulky, electron-rich ligands (L), such as Buchwald's biarylphosphines, are crucial. They facilitate the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the product and regenerates the active catalyst.
Caption: Suzuki-Miyaura catalytic cycle with a phosphine ligand (L).
Workflow for Catalyst & Ligand Selection
This decision tree provides a logical workflow for selecting an appropriate catalytic system when dealing with 2-heteroaryl boronic acids.
Caption: Decision workflow for catalyst and ligand selection.
Experimental Protocols
Safety Precaution: Palladium catalysts, phosphine ligands, and some solvents are hazardous. All manipulations should be performed in a well-ventilated fume hood. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) as palladium catalysts can be sensitive to oxygen.[11]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and can be adapted for various stable 2-heteroaryl boronic acids and aryl halides.
Materials:
-
Aryl halide (1.0 equiv)
-
2-Heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or Pd(OAc)₂ (2 mol%) + Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF/H₂O mixture)
-
Schlenk flask or sealed reaction vial
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol), the 2-heteroaryl boronic acid (e.g., 0.6 mmol), the base (e.g., 1.5 mmol), and the palladium catalyst/ligand.[22]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[23]
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL) via syringe. The solvent should be degassed beforehand by bubbling with an inert gas for 15-20 minutes.[19]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[19]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is suitable for rapid reaction optimization and library synthesis.[19]
Materials:
-
Microwave reactor vial with a stir bar
-
Aryl halide (1.0 equiv)
-
2-Heteroaryl boronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/H₂O)
Procedure:
-
Reaction Setup: To a microwave reactor vial, add the aryl halide (e.g., 0.2 mmol), 2-heteroaryl boronic acid (e.g., 0.3 mmol), base (e.g., 0.4 mmol), and palladium catalyst.[19]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 2 mL).
-
Sealing: Seal the vial tightly with a cap under an inert atmosphere.
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the temperature (e.g., 100-140 °C), pressure, and time (e.g., 10-30 minutes).
-
Workup and Purification: After the reaction, cool the vial to room temperature. Follow the workup and purification steps as described in Protocol 1.[19]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of C-C bonds.[1] In medicinal chemistry and drug discovery, the pyrimidine scaffold is a key structural motif found in a wide array of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.[2] Pyrimidine boronic acids are essential building blocks for the synthesis of these complex molecules. Microwave-assisted synthesis has emerged as a key technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reproducibility.[3] These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted Suzuki coupling of pyrimidine boronic acids with aryl and heteroaryl halides.
The reactivity of pyrimidine boronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group on the pyrimidine ring, as well as by electronic and steric factors.[1]
-
5-Pyrimidinylboronic Acids: These isomers are generally the most reactive and versatile, participating in couplings with a broad range of aryl and heteroaryl halides to afford high yields.[1]
-
4-Pyrimidinylboronic Acids: These isomers also demonstrate good reactivity in Suzuki coupling reactions.
-
2-Pyrimidinylboronic Acids: This isomer presents the most significant challenges. The proximity of the boronic acid to the nitrogen atom at the 1-position can lead to catalyst inhibition or deactivation, a phenomenon analogous to the "2-pyridyl problem" in Suzuki couplings.[1] Furthermore, 2-pyrimidinylboronic acid is more susceptible to protodeboronation.[1] To address these challenges, the use of more stable boronic acid derivatives, such as pinacol esters, and highly active catalyst systems are often necessary.[1]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key findings from the screening of various reaction parameters for microwave-assisted Suzuki coupling involving the pyrimidine core. While many studies focus on the coupling of halogenated pyrimidines with boronic acids, the optimized conditions provide a valuable starting point for the coupling of pyrimidine boronic acids with aryl/heteroaryl halides.
Table 1: Catalyst Screening for a Model Suzuki Coupling Reaction [2]
| Catalyst (5 mol%) | Yield (%) |
| Pd(PPh₃)₄ | 65 |
| Pd(dppf)Cl₂ | 58 |
| Pd(OAc)₂ | 35 |
| PdCl₂(PPh₃)₂ | 42 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.[2]
Table 2: Solvent Mixture Screening [4]
| Solvent | Yield (%) |
| 1,4-dioxane | 71 |
| THF | 55 |
| DMF | 48 |
| Isopropanol | 32 |
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 mmol), 60-100 °C, 24 h.
Table 3: Temperature and Time Optimization under Microwave Irradiation [4]
| Temperature (°C) | Time (min) | Yield (%) |
| 60 | 15 | 45 |
| 80 | 15 | 68 |
| 100 | 15 | 81 |
| 120 | 15 | 79 |
| 140 | 15 | 75 |
| 100 | 20 | 81 |
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1).[4]
Experimental Protocols
The following protocols provide detailed methodologies for microwave-assisted Suzuki coupling reactions involving pyrimidine boronic acids. These should be regarded as a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.[1]
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of Pyrimidine Boronic Acids
Materials:
-
Pyrimidine boronic acid (1.0 equiv)[1]
-
Aryl/heteroaryl halide (1.0-1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (0.5-5 mol%)[1]
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)[1]
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)[1]
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)[1]
-
Microwave reactor vials with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine boronic acid, the aryl/heteroaryl halide, the palladium catalyst, the ligand (if used), and the base.[1]
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]
-
Add the degassed solvent system via syringe.[1]
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]
-
After the reaction is complete, cool the vessel to room temperature.[1]
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2]
Protocol for a Model Reaction: Coupling of a Halogenated Pyrimidine with a Boronic Acid
This protocol is adapted from the successful coupling of 2,4-dichloropyrimidine with phenylboronic acid and can be modified for pyrimidine boronic acids.[4]
Materials:
-
2,4-Dichloropyrimidine (75 mg, 0.5 mmol)
-
Phenylboronic acid (61 mg, 0.5 mmol)
-
Pd(PPh₃)₄ (2.9 mg, 0.0025 mmol, 0.5 mol%)
-
K₂CO₃ (207 mg, 1.5 mmol)
-
Degassed 1,4-dioxane (4 mL)
-
Degassed water (2 mL)
Procedure:
-
In a microwave reactor vial, combine 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[5]
-
Add the degassed 1,4-dioxane and water.[5]
-
Seal the vial and place it in the microwave reactor.[2]
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[2]
-
After cooling, extract the reaction mixture with ethyl acetate.[3]
-
Wash the organic layer with brine and dry over anhydrous Na₂SO₄.[3]
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[2]
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (2-(Trifluoromethyl)pyrimidin-5-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The incorporation of a trifluoromethyl group can significantly enhance the potency, selectivity, and metabolic stability of these inhibitors.[1] This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid as a key building block. The primary focus is on inhibitors targeting Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), two kinases implicated in various cancers.[1] Methodologies for synthesis, purification, and biological evaluation are presented to facilitate research and development in this area.
Target Kinases and Signaling Pathways
Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the pathogenesis of several cancers, including non-small cell lung cancer.[1]
Proline-rich Tyrosine Kinase 2 (PYK2)
PYK2, a non-receptor tyrosine kinase, is involved in signaling pathways that control cell migration, invasion, and proliferation. It is a therapeutic target for various diseases, including cancer and osteoporosis.[1]
Data Presentation: Inhibitor Activity
The inhibitory activities of representative kinase inhibitors synthesized using a (2-(Trifluoromethyl)pyrimidin-5-yl) moiety are summarized below. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity or cell proliferation.
| Compound ID | Target Kinase(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Reference |
| PF-431396 | PYK2, FAK | 11 (PYK2), 2 (FAK) | - | - | [2] |
| Compound 9u | EGFR | 91 | 350 | A549 | |
| Compound 4c | EGFR | - | 560 | A549 | |
| Osimertinib | EGFR (WT) | ~15 | - | - | |
| EGFR (L858R) | ~1 | - | - | ||
| EGFR (T790M) | ~1 | - | - | ||
| EGFR (del19) | - | ~10 | PC-9 | ||
| EGFR (L858R/T790M) | - | ~15 | H1975 | ||
| Gefitinib | EGFR (WT) | ~2 | - | - | |
| EGFR (L858R) | ~2 | - | - | ||
| EGFR (T790M) | ~200 | - | - | ||
| EGFR (del19) | - | ~5 | PC-9 | ||
| EGFR (L858R/T790M) | - | >1000 | H1975 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide to form a biaryl kinase inhibitor scaffold.
Materials:
-
Aryl halide (e.g., 4-bromoaniline derivative) (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general guideline for determining the IC50 value of a synthesized inhibitor against a target kinase using a luminescent ADP-detecting assay.[1]
Materials:
-
Kinase of interest (e.g., EGFR, PYK2)
-
Kinase-specific substrate
-
Synthesized inhibitor
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer
-
ATP solution
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of the assay plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in Kinase Assay Buffer.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution (at a concentration near the Km for the specific kinase).
-
Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the generated ADP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Incubate for 40 minutes at room temperature.
-
-
ATP Detection:
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data, with the vehicle control representing 100% kinase activity and a high concentration of a known potent inhibitor as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of the synthesized inhibitors on the proliferation of cancer cell lines.[1]
Materials:
-
Cancer cell line (e.g., A549, PC-3)
-
Complete cell culture medium
-
Synthesized inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the inhibitor or vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion
The use of this compound is a valuable strategy for the synthesis of potent and selective kinase inhibitors. The protocols and data presented in this document provide a foundation for researchers to design, synthesize, and evaluate novel compounds targeting key kinases involved in cancer and other diseases. The versatility of the Suzuki-Miyaura coupling allows for the generation of diverse chemical libraries, increasing the potential for the discovery of new therapeutic agents.
References
Application Notes & Protocols: Incorporating the 2-(Trifluoromethyl)pyrimidine Moiety in Modern Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the 2-(trifluoromethyl)pyrimidine moiety stands out as a privileged scaffold. The potent electron-withdrawing nature of the trifluoromethyl (CF3) group, combined with the versatile pyrimidine ring system, imparts a unique combination of physicochemical properties to bioactive molecules. These properties often translate into enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making this moiety highly valuable in drug design.[1][2] This document provides an overview of its applications, relevant quantitative data, and detailed protocols for its synthesis and incorporation.
Key Physicochemical Properties and Rationale for Use
The introduction of a 2-(trifluoromethyl)pyrimidine group into a drug candidate can significantly alter its properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an extended plasma half-life.[1][2]
-
Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its oral bioavailability.[1]
-
Binding Affinity: The strong dipole moment and electron-withdrawing properties of the CF3 group can lead to favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions, thereby increasing potency.
-
pKa Modulation: The inductive effect of the CF3 group can lower the pKa of nearby basic centers, which can be tuned to optimize solubility and target engagement at physiological pH.
-
Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as the tert-butyl or nitro groups, offering a way to modulate activity and improve drug-like properties.[3][4][5]
Applications in Drug Discovery
The 2-(trifluoromethyl)pyrimidine scaffold is a key component in a variety of therapeutic agents across different disease areas, particularly in oncology.
This moiety is frequently employed in the design of kinase inhibitors and other anticancer drugs. The pyrimidine core often serves as a hinge-binding motif, while the CF3 group can secure interactions in hydrophobic pockets of the ATP-binding site.
-
PI3K Inhibitors: Alpelisib, an approved drug for certain types of breast cancer, features a trifluoromethyl-substituted pyridine (a related heterocycle), highlighting the utility of the CF3 group in targeting the PI3K-dependent Akt activation pathway.[6][7]
-
FLT3/CHK1 Dual Inhibitors: Novel 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), which are crucial targets in acute myeloid leukemia.[8]
-
Werner (WRN) Helicase Inhibitors: Researchers have designed and synthesized 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential inhibitors of WRN helicase, a promising target in cancers with microsatellite instability.[9]
-
Microtubule-Targeting Agents: Structural optimization of 2-(trifluoromethyl)quinoline-4-amine derivatives, which share features with the pyrimidine scaffold, has led to potent microtubule-targeting agents with significant anti-proliferative activity.[9]
Quantitative Data Summary: Anticancer Activity
| Compound ID | Target(s) | Cell Line | IC50 (µM) | Reference |
| Compound 5e | Microtubules | PC3 (Prostate) | 0.49 | [9] |
| K562 (Leukemia) | 0.08 | [9] | ||
| HeLa (Cervical) | 0.01 | [9] | ||
| Compound 30 | FLT3-WT | - | 0.025 | [8] |
| FLT3-D835Y | - | 0.003 | [8] | |
| CHK1 | - | 0.001 | [8] | |
| c-Kit | - | > 5.0 | [8] | |
| MV4-11 (Leukemia) | 0.003 | [8] |
The utility of this scaffold extends beyond oncology into antiviral, anti-inflammatory, and antifungal applications.[1][2] For instance, derivatives have been explored as potential agents against Mycobacterium tuberculosis, demonstrating concentration-dependent bactericidal activity.[10]
Experimental Protocols & Methodologies
The following sections provide detailed protocols for the synthesis of key intermediates and final compounds incorporating the 2-(trifluoromethyl)pyrimidine moiety.
This protocol describes a common two-step method to generate a versatile chlorinated intermediate, which can be further functionalized via nucleophilic aromatic substitution (SNAr).[11]
Workflow Diagram: Synthesis of a Key Intermediate
Caption: General workflow for synthesizing the 2-chloro-4-(trifluoromethyl)pyrimidine intermediate.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Urea
-
Glacial Acetic Acid
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Standard laboratory glassware and reflux apparatus
Procedure:
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and glacial acetic acid.
-
Heat the mixture to reflux and maintain for 8 hours.
-
Cool the reaction mixture to room temperature, allowing a solid to precipitate.
-
Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield the 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate.[11]
Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine
-
Carefully add the dried 2-hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) to phosphorus oxychloride (POCl₃, 5.0 eq) in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling, remove the excess POCl₃ under reduced pressure.
-
Slowly and carefully pour the residue onto crushed ice with vigorous stirring.
-
A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum to yield the final 2-chloro-4-(trifluoromethyl)pyrimidine product.[11]
This protocol details the nucleophilic aromatic substitution reaction to couple an amine to the 2-chloro-5-(trifluoromethyl)pyrimidine core, a key step in creating potent inhibitors.[8][12]
Materials:
-
2,4-Dichloro-5-(trifluoromethyl)pyrimidine (or similar chlorinated intermediate)
-
Desired amine (e.g., aminopyrazole-piperidine derivative)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable base
-
Solvent (e.g., isopropanol, t-butanol)
-
Hydrochloric acid (HCl, if required for acidic conditions)
Procedure:
-
Dissolve the 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) in a suitable solvent like isopropanol in a reaction vessel.
-
Add the desired amine (1.0-1.2 eq) and a base such as DIPEA (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for several hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue using column chromatography (e.g., silica gel with an ethyl acetate/hexane gradient) to isolate the desired substituted aminopyrimidine product.
Signaling Pathway Visualization
Many drugs containing the 2-(trifluoromethyl)pyrimidine moiety function as kinase inhibitors. The diagram below illustrates the canonical PI3K/AKT/mTOR pathway, a common target for such inhibitors in cancer therapy.
PI3K/AKT/mTOR Signaling Pathway
Caption: Inhibition of the PI3K signaling pathway by a CF3-pyrimidine-containing drug.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-(Trifluoromethyl)pyrimidine [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis and Utilization of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a key building block in modern medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document provides detailed protocols for the large-scale synthesis of this compound, starting from 2-(trifluoromethyl)pyrimidine. Furthermore, it outlines its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in drug discovery and development. A representative biological signaling pathway where pyrimidine-based boronic acids have shown potential as inhibitors is also illustrated.
Large-Scale Synthesis of this compound
The large-scale synthesis of this compound is a two-step process commencing with the bromination of 2-(trifluoromethyl)pyrimidine to yield the key intermediate, 5-bromo-2-(trifluoromethyl)pyrimidine. This intermediate is then converted to the target boronic acid via a lithium-halogen exchange followed by borylation.
Experimental Workflow: Synthesis
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Suzuki Coupling with Pyrimidine Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions with pyrimidine boronic acids, a critical transformation in the synthesis of many biologically active compounds.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no conversion of my pyrimidine boronic acid. What are the likely causes and how can I troubleshoot this?
Low or no conversion in a Suzuki-Miyaura coupling reaction involving pyrimidine boronic acids can be attributed to several factors, often related to the inherent properties of the pyrimidine ring and the stability of the boronic acid.
Potential Causes:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1][2][3]
-
Steric Hindrance: Bulky substituents on either the pyrimidine boronic acid or the coupling partner can impede the oxidative addition, transmetalation, or reductive elimination steps of the catalytic cycle.[2]
-
Inactive Catalyst: The active catalytic species is Pd(0), and the pre-catalyst may not be effectively reduced.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the reaction outcome.[2]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is often the most critical factor. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] It is highly recommended to use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) complex.
-
Choice of Base: The base plays a crucial role in the transmetalation step. Weaker bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred to minimize side reactions like protodeboronation.[4]
-
Solvent System: A mixture of an organic solvent and water (e.g., dioxane/water, DMF/water) is commonly used. The water content should be carefully controlled, as excessive water can promote boronic acid decomposition.[4]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also accelerate side reactions. It is advisable to run the reaction at the lowest effective temperature.[4]
Q2: My primary side product is the protodeborylated pyrimidine. How can I minimize this undesired reaction?
Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to a significant reduction in the yield of the desired product.[4] Pyrimidine boronic acids, particularly 2-pyrimidinylboronic acids, are highly susceptible to this side reaction due to the electron-deficient nature of the pyrimidine ring.[1][4]
Factors Promoting Protodeboronation:
-
Basic Conditions: While necessary for the Suzuki coupling, basic conditions can accelerate the formation of a more reactive boronate species that is prone to protodeboronation.[4]
-
Elevated Temperatures: Higher reaction temperatures increase the rate of protodeboronation.[4]
-
Water Content: Excessive water in the solvent system can facilitate the hydrolysis of the carbon-boron bond.[4]
Strategies to Minimize Protodeboronation:
-
Use a Weaker Base: Employing milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ can strike a better balance between promoting the desired coupling and minimizing protodeboronation.[4]
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.[4]
-
Control Water Content: Use a carefully controlled amount of water in the solvent system or consider anhydrous conditions if compatible with your specific reaction.[4]
-
Employ a Highly Active Catalyst System: Using a highly active catalyst with bulky, electron-rich ligands can increase the rate of the Suzuki coupling, allowing it to outcompete the slower protodeboronation side reaction.[4]
-
Switch to a More Stable Boron Reagent: Consider using pyrimidine boronic esters (e.g., pinacol esters) or MIDA boronates, which are generally more stable towards protodeboronation.[1]
Q3: I am observing significant homocoupling of my pyrimidine boronic acid. What can be done to suppress this side reaction?
Homocoupling is the reaction of two molecules of the boronic acid to form a symmetrical bipyrimidine, consuming the starting material and reducing the yield of the desired cross-coupled product.[3][5]
Approaches to Reduce Homocoupling:
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can be beneficial.[2]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[2]
-
Presence of Oxygen: The presence of molecular oxygen can sometimes promote homocoupling. Ensuring the reaction is performed under a strictly inert atmosphere can be critical.[6]
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various reaction conditions and their impact on the yield of Suzuki coupling reactions with pyrimidine boronic acids, based on literature data.
| Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 81 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 12 | 85 |
| 4-Chloropyrimidine | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 95 |
| 2-Chloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 78 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Pyrimidine Boronic Acid:
This protocol is a general guideline and may require optimization for specific substrates.[2]
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the pyrimidine boronic acid (1.0 equiv), the aryl/heteroaryl halide (1.0-1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., SPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel multiple times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol:
Microwave irradiation can often accelerate the reaction and improve yields.[1][7]
-
Reaction Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add the pyrimidine derivative, the coupling partner, the palladium catalyst, the ligand (if used), and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas.
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1]
-
Work-up and Purification: Follow steps 5 and 6 of the general protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for overcoming low yields.
References
Technical Support Center: Troubleshooting Suzuki Reactions with Electron-deficient Boronic Acids
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving electron-deficient boronic acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with an electron-deficient boronic acid is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings with electron-deficient boronic acids often stem from a few critical areas. A systematic evaluation of your reagents and reaction conditions is the first step.
-
Reagent Quality and Stability :
-
Boronic Acid Integrity : Electron-deficient boronic acids are particularly susceptible to a side reaction known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][2] It is crucial to use fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable form, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, if protodeboronation is a persistent issue.[1][3]
-
Aryl Halide Reactivity : The reactivity of the coupling partner significantly influences the reaction's success. The general reactivity trend is I > Br > OTf >> Cl.[3] Reactions involving aryl chlorides are more challenging and often necessitate specialized, highly active catalyst systems.[3]
-
Catalyst and Ligand Condition : Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade. Phosphine ligands are prone to oxidation.[1] Always use fresh and properly stored catalysts and ligands under an inert atmosphere.[1]
-
-
Reaction Conditions :
-
Inert Atmosphere : The exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) catalyst and phosphine ligands.[1] Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]
-
Solvent and Base Purity : Utilize anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] The purity of the base is also important for optimal performance.[1]
-
Q2: I suspect protodeboronation is the main cause of my low yield. How can this side reaction be minimized?
A2: Protodeboronation is a frequent challenge with electron-deficient boronic acids.[2][4] Here are several strategies to mitigate this undesired reaction:
-
Choice of Base and Anhydrous Conditions : The reaction pH is a significant factor in protodeboronation.[2] Using anhydrous conditions with an appropriate base can help suppress this side reaction.[1]
-
Use of More Stable Boron Reagents : Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[1][3] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus reducing the rate of protodeboronation.[4]
-
Reaction Time and Temperature : Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[1]
Q3: The transmetalation step appears to be slow with my electron-deficient boronic acid. How can I accelerate it?
A3: The electron-deficient nature of the boronic acid can indeed slow down the crucial transmetalation step in the catalytic cycle.[5] The following adjustments can help:
-
Stronger Bases : Employing a stronger base, such as K₃PO₄ or Cs₂CO₃, can facilitate the transmetalation step.[6]
-
Electron-Rich Ligands : The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos, RuPhos) can promote catalysis.[6]
-
Modern Precatalysts : Utilizing modern palladium precatalysts (e.g., G3/G4 Buchwald precatalysts) can lead to more efficient catalyst activation.[6]
-
Higher Temperatures : Increasing the reaction temperature can help overcome the activation energy barrier for a sluggish transmetalation.[6]
Q4: What are the best practices for setting up a Suzuki reaction to ensure success with a challenging electron-deficient boronic acid?
A4: A meticulous experimental setup is paramount. Here is a general protocol:
-
Vessel Preparation : Start with an oven-dried reaction vial containing a magnetic stir bar. Add the aryl halide (1.0 equivalent), the electron-deficient boronic acid or its derivative (1.2–1.5 equivalents), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equivalents).[6]
-
Inert Atmosphere : Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel multiple times.[1][6]
-
Catalyst and Ligand Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if necessary.[6]
-
Solvent Addition : Add the degassed solvent system (e.g., 10:1 Dioxane/H₂O) via syringe. The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[6]
-
Reaction Execution : Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[6]
-
Monitoring and Workup : Monitor the reaction's progress using TLC, GC-MS, or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and perform an aqueous workup. Dry the organic layer and concentrate it under reduced pressure before purification.[6]
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent is critical for the success of Suzuki reactions with electron-deficient boronic acids. The following tables summarize common catalytic systems and their general performance.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst System | Ligand Type | Key Advantages | Potential Drawbacks | Typical Loading (mol%) |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | High activity for a broad range of substrates, including electron-deficient ones. | Air-sensitive, higher cost. | 1-2 |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Excellent for sterically hindered and electron-poor substrates. | Air-sensitive, higher cost. | 1-2 |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-understood. | Lower activity for challenging substrates, requires higher temperatures. | 2-5 |
| PdCl₂(dppf) | Diphosphine complex | Good for a range of substrates, relatively air-stable. | May not be as active as Buchwald-type systems. | 1-3 |
This table is a compilation of information from multiple sources.[5]
Table 2: Common Bases and Solvents for Suzuki Reactions
| Base | Solvent System | Comments |
| K₃PO₄ | Toluene/H₂O | Effective for many Suzuki couplings, promotes high reaction rates. Biphasic system can sometimes complicate kinetic analysis.[5] |
| K₂CO₃ | Dioxane/H₂O | Common and effective base of moderate strength. Dioxane is a peroxide-forming solvent.[5] |
| Cs₂CO₃ | THF | Strong base that can accelerate slow reactions. Higher cost and can promote side reactions.[5] |
| Et₃N | Acetonitrile | Organic base, useful in anhydrous conditions. Weaker base, may not be sufficient for challenging substrates.[5] |
Experimental Protocols
Protocol for a Kinetic Study of a Suzuki Coupling Reaction
This experiment aims to determine the initial reaction rate by monitoring product formation at early time points.
-
Reagent Preparation :
-
Prepare stock solutions of the electron-deficient boronic acid (e.g., 0.1 M), the aryl halide (e.g., 0.1 M), an internal standard (e.g., dodecane, 0.05 M), and the chosen base (e.g., K₃PO₄, 0.3 M) in the selected solvent system (e.g., 9:1 Toluene/H₂O).[5]
-
Prepare a stock solution of the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos, in a 1:2 ratio) in the reaction solvent.[5]
-
-
Reaction Setup :
-
In a reaction vial equipped with a magnetic stir bar, add the boronic acid solution, aryl halide solution, internal standard solution, and base solution.[5]
-
Place the vial in a pre-heated reaction block at the desired temperature (e.g., 80 °C).[5]
-
Initiate the reaction by adding the catalyst stock solution.[5]
-
-
Sampling and Analysis :
-
At regular intervals (e.g., 0, 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[5]
-
Immediately quench the aliquot by adding it to a vial containing a quenching solution (e.g., diethyl ether and water).[5]
-
Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product relative to the internal standard.[5]
-
Mandatory Visualization
Caption: Troubleshooting workflow for Suzuki reactions with electron-deficient boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic Acid Derivatives
This guide provides troubleshooting advice and detailed protocols for the purification of crude products resulting from reactions involving (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid, such as Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after a reaction with this compound?
A1: Common impurities can originate from side reactions of the boronic acid or from the reaction conditions themselves. These include:
-
Homocoupling Products: Dimers of the boronic acid resulting from a palladium-mediated coupling of two boronic acid molecules.[1][2]
-
Protodeboronation Products: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-(Trifluoromethyl)pyrimidine. This is often catalyzed by acid, base, or metal salts.[1][3]
-
Oxidation Products: The boronic acid is converted to a phenol (hydroxyl group). This can be caused by residual oxidants in solvents.[1]
-
Boroxines: These are trimeric anhydrides formed by the dehydration of three boronic acid molecules. They are often in equilibrium with the boronic acid and can complicate purification and analysis.[4]
-
Residual Palladium Catalyst: Can remain in the product after the reaction.[5]
-
Unreacted Starting Materials: Such as the aryl halide partner in a Suzuki coupling.
-
Ligand-Related Byproducts: For example, triphenylphosphine oxide if triphenylphosphine was used as a ligand.[5]
Q2: My product is streaking badly or not moving from the baseline on a standard silica gel column. Why is this happening?
A2: Boronic acids, particularly polar ones like heteroaryl boronic acids, are known to interact strongly with the acidic silanol groups on the surface of silica gel.[6][7] This can lead to irreversible adsorption, decomposition on the column, or significant tailing (streaking), making purification difficult and inefficient.[3]
Q3: The purity of my compound seems to decrease after I evaporate the solvent. What could be the cause?
A3: Some boronic acids and their derivatives can be thermally sensitive. Heating the crude product for extended periods, even at moderate temperatures on a rotovap (e.g., 45-50°C), can cause decomposition.[3][6] This is especially a risk if residual acidic or basic impurities are present. It is advisable to remove solvents at the lowest practical temperature.
Q4: I am trying to purify my product by recrystallization, but it either oils out or no solid forms at all. What can I do?
A4: Successful crystallization depends heavily on finding the right solvent system. If your compound is oiling out, the solution is likely still too saturated, or the cooling is too rapid. Try using a more dilute solution or cooling more slowly. If no crystals form, the compound may be too soluble in the chosen solvent.[8] In this case, an anti-solvent addition is recommended. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and slowly add a "poor" solvent (in which it is insoluble) until turbidity persists, then allow it to stand.[7]
Q5: My NMR spectrum looks clean, but my elemental analysis is off and the material is a sticky solid. What is the likely issue?
A5: This is a classic sign of boroxine formation. Boroxines are cyclic anhydrides that readily form from boronic acids upon removal of water and are often in equilibrium with the acid form in solution.[4] This can result in a product that appears pure by NMR (as the equilibrium may favor the monomeric acid in a protic NMR solvent like DMSO-d6) but has a different molecular weight and physical properties.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Workup | - Incomplete reaction. - Significant side reactions (protodeboronation, homocoupling).[1] - Presence of catalyst and ligand residues.[5] | - Perform an acid-base extraction to separate the acidic boronic acid product from neutral organic impurities.[5] - Consider trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to remove less polar impurities. - For persistent homocoupling impurities, optimizing reaction conditions by adding a mild reducing agent or ensuring rigorous deoxygenation may be necessary in future reactions.[2] |
| Difficulty with Silica Gel Chromatography | - Strong adsorption to acidic silica.[3][6] - On-column decomposition. | - Switch Stationary Phase: Use neutral alumina or reverse-phase (C18) chromatography.[7] - Modify Eluent: For silica gel, adding a small amount of a modifier like acetic acid or triethylamine to the eluent can sometimes improve separation.[7] - Derivatization: Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester) before chromatography if possible.[6] |
| Product is an Oil or Amorphous Solid | - High level of impurities. - Formation of boroxines.[4] - The product is intrinsically non-crystalline. | - Purification via Derivatization: Convert the crude product to a crystalline diethanolamine (DEA) adduct. This adduct can often be easily isolated by filtration and then hydrolyzed back to the pure boronic acid.[3][9] - Recrystallization Screening: Systematically screen various solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes, DCM/pentane).[8] |
| Product Decomposes During Purification | - Thermal instability, especially during solvent evaporation.[3][6] - Sensitivity to acidic or basic conditions. | - Remove solvents under reduced pressure at low temperatures (<30-35°C). - Use freeze-drying (lyophilization) to remove water if using reverse-phase chromatography.[3] - Ensure all workup and purification steps are performed promptly and without unnecessary exposure to harsh pH conditions. |
Purification Protocols
Protocol 1: General Acid-Base Extraction
This method is ideal for an initial cleanup to remove non-acidic impurities like unreacted aryl halides, phosphine oxides, and some homocoupling byproducts.
-
Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). Extract 2-3 times. The desired boronic acid product will move into the aqueous basic layer as its boronate salt.
-
Combine the aqueous layers and wash with the same organic solvent (EtOAc or DCM) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify to a pH of ~6-7 using 1 M hydrochloric acid (HCl).[10] The boronic acid product may precipitate as a solid.
-
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the acidified aqueous layer multiple times with EtOAc or DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature to yield the purified product.[10]
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
This technique is very effective for purifying boronic acids that are difficult to crystallize or handle.[6][9]
-
Dissolve the crude product in a suitable organic solvent. Ethers (like diethyl ether or MTBE) are often effective.
-
Add diethanolamine (1.0-1.2 equivalents) to the solution and stir at room temperature.
-
The diethanolamine adduct, which is often a crystalline zwitterion, should precipitate from the solution. The process can be aided by cooling or adding an anti-solvent like hexanes.
-
Collect the solid adduct by vacuum filtration and wash it with the solvent (e.g., diethyl ether) to remove soluble impurities.
-
To recover the free boronic acid, suspend the adduct in an organic solvent (e.g., EtOAc) and wash it with a saturated aqueous solution of boric acid or a dilute acid (e.g., 1 M HCl).[3] This liberates the free boronic acid into the organic layer.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure.
Visualized Workflows
Caption: General purification workflow for crude boronic acid products.
Caption: Decision tree for troubleshooting failed column chromatography.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. 2-(trifluoroMethyl)pyriMidin-5-ylboronic acid | 1308298-23-8 [chemicalbook.com]
impact of base selection on the stability of pyrimidine boronic acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the impact of base selection on the stability of pyrimidine boronic acids, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving pyrimidine boronic acids.
Q1: I am observing very low to no yield in my Suzuki-Miyaura coupling reaction involving a pyrimidine boronic acid. What are the potential causes related to the base and stability?
A1: Low or no product conversion can stem from several factors, often interconnected, where the choice of base plays a critical role.
-
Potential Causes:
-
Protodeboronation: This is a major decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This process can be accelerated by the presence of certain bases and water.[3]
-
Inadequate Base Strength: A base that is too weak may not be sufficient to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[3]
-
Catalyst Inhibition: The basic nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[3] This is particularly problematic for 2-pyrimidinylboronic acids.[4]
-
Base-Mediated Degradation: Excessively harsh basic conditions can promote the degradation of the pyrimidine boronic acid before it has a chance to participate in the coupling reaction.[3]
-
-
Troubleshooting Steps:
-
Screen Different Bases: A careful screening of bases is highly recommended.[3] Start with milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are often effective. For more challenging couplings, potassium phosphate (K₃PO₄) can be used.[3][5]
-
Optimize Base Equivalents: Use the minimum amount of base required for the reaction. Typically, 2-3 equivalents are sufficient.
-
Consider Anhydrous Conditions: If possible, running the reaction under anhydrous conditions can minimize protodeboronation, although some water is often necessary for the activity of certain bases.[3]
-
Slow Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can minimize its exposure to harsh conditions and reduce the rate of decomposition.[3]
-
Use a More Stable Boronic Acid Derivative: If instability persists, consider using more stable derivatives like pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[4][5] MIDA boronates, in particular, can undergo slow release of the boronic acid under basic conditions, which can be highly beneficial for unstable derivatives.[5][6]
-
Q2: My main side product is the protodeboronated pyrimidine. How can I minimize this side reaction?
A2: Protodeboronation is a common challenge, especially with electron-deficient or sterically hindered heteroaromatic boronic acids like those of pyrimidine.[2][4]
-
Potential Causes:
-
Base-Catalyzed Protodeboronation: The reaction mechanism can be catalyzed by bases, where a boronate intermediate reacts with water.[2]
-
Acid-Catalyzed Protodeboronation: Although less common in Suzuki couplings which are run under basic conditions, acidic conditions can also promote protodeboronation.[1][2]
-
Zwitterionic Intermediate (for 2-pyrimidinylboronic acid): The 2-pyridyl and analogous 2-pyrimidinyl boronic acids can form a zwitterionic species at neutral pH that is highly susceptible to rapid, unimolecular protodeboronation.[2]
-
Heat and Palladium Catalyst: The decomposition of unstable boronic acids can be accelerated by heat and the presence of a palladium catalyst.[5][6]
-
-
Troubleshooting Steps:
-
Base Selection: Switch to a non-nucleophilic, moderately strong base. Spray-dried potassium fluoride (KF) has been used successfully in some cases.[7] Bases like K₃PO₄ are often a good choice.[5]
-
Solvent System: The choice of solvent can influence the rate of protodeboronation. Using a less protic solvent or a mixture like dioxane/water may be beneficial.[5]
-
Temperature Control: Run the reaction at the lowest temperature that still allows for efficient coupling to minimize the rate of decomposition.
-
Use MIDA Boronates: This is often the most effective solution. Air-stable MIDA boronates slowly release the unstable boronic acid in situ, keeping its concentration low and favoring the desired cross-coupling over decomposition.[5][6][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyrimidine boronic acids?
A1: The stability of pyrimidine boronic acids is mainly affected by three degradation pathways:
-
Protodeboronation: Cleavage of the C-B bond by a proton source, which is often catalyzed by acids or bases.[1][2]
-
Oxidation: The boron center is susceptible to oxidation, which can be influenced by air exposure and oxidizing agents, leading to the formation of boric acid and other byproducts.[1][9]
-
Dehydration/Polymerization: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is often reversible in the presence of water.[10] Under certain conditions, they can also polymerize.[6][10]
Q2: How does the position of the boronic acid group on the pyrimidine ring affect stability and reactivity?
A2: The position of the boronic acid group significantly impacts both stability and reactivity in Suzuki-Miyaura couplings.[4]
-
5-Pyrimidinylboronic Acids: These isomers are generally the most stable and reactive, often giving high yields in couplings. The electronic environment at the 5-position is favorable for the transmetalation step.[4]
-
4-Pyrimidinylboronic Acids: The electron-withdrawing nature of the adjacent nitrogen atoms can influence reactivity, but successful couplings are common, sometimes requiring more optimized catalyst systems.[4]
-
2-Pyrimidinylboronic Acids: This isomer is the most challenging.[4] Its proximity to the nitrogen at the 1-position leads to several issues:
Q3: Which bases are generally recommended for Suzuki-Miyaura reactions with pyrimidine boronic acids?
A3: There is no single "best" base, as the optimal choice depends on the specific substrates and catalyst system. However, a good starting point is to screen common inorganic bases.
| Base Type | Examples | Use Case & Considerations |
| Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Widely used, effective for many standard couplings. Cs₂CO₃ is stronger and more soluble, often used for more challenging reactions. |
| Phosphates | K₃PO₄ | A strong, non-nucleophilic base. Often the base of choice for difficult couplings, including those with sterically hindered substrates or unstable boronic acids.[3][5] |
| Fluorides | KF | A milder base that can be effective, particularly when used in anhydrous conditions to suppress protodeboronation.[7] |
| Hydroxides | NaOH, KOH | Strong bases that can be effective but may also accelerate boronic acid degradation. Their use requires careful optimization. |
Q4: Are there more stable alternatives to pyrimidine boronic acids for cross-coupling reactions?
A4: Yes. When the parent boronic acid is found to be unstable, several derivatives can be used to improve handling, storage, and reaction outcomes.[5]
-
Pinacol Boronic Esters (Bpin): Offer enhanced stability compared to boronic acids but can still be prone to hydrolysis.[11]
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline, and air-stable solids.[5][6] They are compatible with a wide range of reaction conditions and release the free boronic acid slowly in situ under the basic conditions of the Suzuki-Miyaura coupling. This slow-release mechanism is particularly effective for preventing the decomposition of unstable boronic acids.[5][6][8]
-
Trifluoroborate Salts (BF₃K): These are another class of stable, crystalline solids that can be used in place of boronic acids.[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of a pyrimidine boronic acid with an aryl halide. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary.
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the ligand (e.g., SPhos, XPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2-3 equiv).[3][5]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add Reagents: Add the pyrimidine boronic acid (1.1-1.5 equiv) to the vessel.
-
Add Solvent: Add the degassed solvent (e.g., 5:1 dioxane/H₂O) via syringe.[5]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with stirring for the required time (typically 2-24 hours).[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: Monitoring Boronic Acid Stability by HPLC
This protocol allows for the quantification of boronic acid degradation over time under specific conditions (e.g., in the presence of a base).
-
Instrumentation: A standard HPLC system with a UV or Refractive Index (RI) detector.[1]
-
Column: A reverse-phase C18 column is a common choice.[1]
-
Mobile Phase: A mixture of acetonitrile and water is typically used. The pH of the aqueous portion can be adjusted to investigate pH-dependent stability.[1]
-
Sample Preparation:
-
Prepare a stock solution of the pyrimidine boronic acid in a suitable solvent (e.g., acetonitrile).
-
Prepare separate solutions containing the boronic acid and the base to be tested at reaction concentration.
-
-
Time-Course Analysis:
-
At specified time points (e.g., t=0, 1h, 2h, 4h, 24h), inject an aliquot of the test solution onto the HPLC system.
-
Monitor the peak area of the pyrimidine boronic acid peak. The appearance of new peaks may correspond to degradation products.[1]
-
-
Data Analysis: Plot the percentage of the remaining pyrimidine boronic acid peak area against time to determine its degradation profile under the tested basic conditions.[10]
Visualizations
Caption: A decision tree for troubleshooting low-yielding reactions.
Caption: Key degradation pathways for pyrimidine boronic acids.
Caption: A generalized workflow for assessing chemical stability.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
improving the reaction rate of Suzuki coupling with 2-pyrimidine boronic acids
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions with 2-pyrimidine boronic acids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low to No Conversion of Starting Materials
Question: I am observing little to no formation of my desired product when using a 2-pyrimidine boronic acid. What are the likely causes and how can I improve my reaction yield?
Answer:
Low or no conversion in Suzuki couplings involving 2-pyrimidine boronic acids is a frequent challenge. The primary reasons often relate to the inherent properties of the 2-pyrimidine moiety.
Potential Causes and Solutions:
-
Catalyst Inhibition: The nitrogen atom at the 1-position of the pyrimidine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] This is analogous to the well-documented "2-pyridyl problem" in Suzuki couplings.[1][3]
-
Solution: Employ sterically hindered and electron-rich phosphine ligands. These ligands can shield the palladium center and promote the key steps of the catalytic cycle.[1][2][4] Recommended ligands include those from the Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu (e.g., tri-tert-butylphosphine) laboratories.[1] For particularly challenging couplings, specialized ligands like BI-DIME or AntPhos may be beneficial.[2]
-
-
Protodeboronation: 2-Pyrimidine boronic acids are highly susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[1][5][6]
-
Solution 1: Use more stable boronic acid derivatives such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[1][5][6][7] These derivatives slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing protodeboronation.[6]
-
Solution 2: Optimize the base. Strong bases can accelerate protodeboronation.[5] Consider using weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[4][5]
-
Solution 3: Control the reaction temperature. Running the reaction at the lowest effective temperature can slow the rate of protodeboronation more significantly than the desired coupling.[5]
-
-
Inactive Catalyst: The active catalytic species is Pd(0), and some palladium precursors (precatalysts) may not be efficiently reduced to this state.[2][8]
Troubleshooting Workflow for Low Conversion
Caption: A workflow diagram for troubleshooting low yields.
Issue 2: Significant Formation of Homocoupled Byproducts
Question: My reaction is producing a significant amount of bipyrimidine byproduct. How can I minimize this homocoupling?
Answer:
Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or certain palladium species.
Potential Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[5]
-
Solution: It is critical to ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Solvents should be thoroughly degassed prior to use.[4]
-
-
Inefficient Precatalyst Reduction: If using a Pd(II) precatalyst, inefficient reduction to the active Pd(0) state can lead to side reactions, including homocoupling.[4]
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. Alternatively, ensure your reaction conditions (ligand, base, solvent) are suitable for the efficient reduction of your chosen precatalyst.
-
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling.
-
Solution: Experiment with different palladium sources and ligands.
-
-
Slow Addition: A high concentration of the boronic acid can favor homocoupling.
Frequently Asked Questions (FAQs)
Q1: Why are 2-pyrimidine boronic acids so challenging to use in Suzuki couplings compared to other isomers?
A1: The primary challenge arises from the proximity of the boronic acid group to the nitrogen atom at the 1-position of the pyrimidine ring.[1] This nitrogen atom can chelate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Furthermore, the electron-deficient nature of the pyrimidine ring makes the carbon-boron bond at the 2-position particularly susceptible to protodeboronation, an undesired side reaction that cleaves the bond.[1][5] In contrast, 5-pyrimidinylboronic acids generally exhibit good reactivity as the boronic acid group is further from the ring nitrogens.[1]
Q2: What is protodeboronation and how can I detect it?
A2: Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is replaced by a carbon-hydrogen bond, resulting in the formation of an unsubstituted pyrimidine byproduct.[5][6] This consumes your starting material and reduces the yield of the desired coupled product. You can detect protodeboronation by monitoring your reaction mixture using techniques like TLC, LC-MS, or ¹H NMR for the appearance of the corresponding pyrimidine (without the boronic acid group).[5]
Q3: Which base should I choose for my reaction?
A3: The choice of base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4][9] However, strong bases can also accelerate the undesirable protodeboronation of 2-pyrimidine boronic acids.[5] Therefore, a balance must be struck.
-
Weaker inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are often a good starting point as they can provide a better balance between promoting the Suzuki coupling and minimizing side reactions.[4][5]
-
The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used, so screening of different bases may be necessary.[4][10]
Q4: What is the role of the ligand in the Suzuki coupling of 2-pyrimidine boronic acids?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[1][11] For challenging substrates like 2-pyrimidine boronic acids, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[2][4] These ligands can:
-
Promote the difficult oxidative addition step.
-
Sterically shield the palladium center from inhibitory coordination by the pyrimidine nitrogen.[4]
-
Facilitate the reductive elimination step to release the final product.
Decision Tree for Reaction Component Selection
Caption: Decision tree for selecting key reaction components.
Data Summary Tables
Table 1: Effect of Ligand on Suzuki Coupling Yield
| Catalyst Precursor | Ligand | Aryl Halide | 2-Pyrimidine Boronic Acid Derivative | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | SPhos | 4-Bromoanisole | 2-Pyridylboronate | K₃PO₄ | Dioxane | 100 | 74 | [12] |
| Pd₂(dba)₃ | XPhos | 4-Bromotoluene | 2-Pyridylboronate | K₃PO₄ | Dioxane | 80 | 95 | [12] |
| Pd(OAc)₂ | P(t-Bu)₃ | Aryl Chloride | Arylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | High | [13] |
| Pd(dppf)Cl₂ | dppf | 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Dioxane/H₂O | 100 | ~80 | [14] |
*Note: Data for 2-pyridylboronate is included as a close analog to demonstrate successful strategies for challenging 2-substituted heteroaryl boronates.[1]
Table 2: Effect of Base on Suzuki Coupling Yield
| Catalyst System | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2,4-dichloropyrimidine | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 71 | [8][15] |
| Pd(PPh₃)₄ | 2,4-dichloropyrimidine | Phenylboronic acid | Na₂CO₃ | Dioxane/H₂O | 100 | 65 | [15] |
| Pd(PPh₃)₄ | 2,4-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 58 | [15] |
| Pd(dppf)Cl₂ | 4-pyridinylboronic acid | 1-bromo-2-fluorobenzene | K₂CO₃ | MeCN/H₂O | 80 | 90 (initial) | [16] |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling of a 2-Pyrimidine Boronic Acid Derivative
This protocol is a general starting point and may require optimization for specific substrates.[1]
Materials:
-
Aryl halide (1.0 equiv)
-
2-Pyrimidine boronic acid pinacol ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a microwave reaction vessel equipped with a magnetic stir bar, add the aryl halide, palladium catalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).[1][15]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Managing Solubility Issues of Boronic Acids in Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of boronic acids in reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my boronic acid?
The solubility of boronic acids is influenced by several factors, including the polarity of the boronic acid itself, the choice of solvent, the reaction temperature, and the presence of other reagents. Boronic acids can also form less soluble, cyclic trimeric anhydrides called boroxines through the loss of water, which can precipitate from the reaction mixture.[1][2][3] The equilibrium between the boronic acid and its boroxine is dependent on the solvent and the presence of water.[1][3]
Q2: How does pH affect the solubility of boronic acids?
The pH of the reaction mixture can significantly impact the solubility of boronic acids, especially those containing acidic or basic functional groups. For boronic acids with a carboxylic acid group, increasing the pH by adding a base will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, for boronic acids with a basic amine group, decreasing the pH with an acid will form a more soluble ammonium salt. The boronic acid group itself is a weak Lewis acid and can form a boronate species (R-B(OH)3-) in the presence of a base, which can also influence its solubility.[4]
Q3: Can using a co-solvent improve the solubility of my boronic acid?
Yes, employing a co-solvent is a common and effective strategy. For reactions in primarily organic solvents, adding a polar aprotic co-solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or an alcohol such as ethanol can enhance the solubility of a polar boronic acid. In many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a mixture of an organic solvent (e.g., toluene, dioxane) and water is used.[5][6] The water not only helps to dissolve the inorganic base but can also facilitate the catalytic cycle.[5]
Q4: What are boronate esters, and can they help with solubility issues?
Boronate esters are formed by the reaction of a boronic acid with a diol, such as pinacol or diethanolamine. These esters are generally more soluble in organic solvents and are often more stable than the corresponding boronic acids, being less prone to dehydration to form boroxines.[7] Preparing the pinacol ester of a poorly soluble boronic acid can be an effective way to improve its homogeneity in a reaction mixture.[8][9]
Q5: When should I consider using a phase-transfer catalyst?
A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), is particularly useful in biphasic reactions where the boronic acid and other reagents (like an inorganic base) are primarily in the aqueous phase, while the other coupling partner and the catalyst are in the organic phase. The PTC facilitates the transfer of the activated boronate species from the aqueous phase to the organic phase, thereby increasing the reaction rate.[10][11][12] This can be a solution when you observe a slow conversion rate in a two-phase system.[11]
Troubleshooting Guides
General Troubleshooting Workflow
If you are encountering solubility issues with your boronic acid, the following workflow can help you diagnose and solve the problem.
Caption: A decision-making workflow for troubleshooting boronic acid solubility issues.
Understanding the Boronic Acid-Boroxine Equilibrium
A common reason for the precipitation of a boronic acid from an organic solvent is its conversion to the corresponding boroxine, which is often less soluble. This is a reversible dehydration reaction.
Caption: The reversible equilibrium between a boronic acid and its less soluble boroxine.
Data Presentation
Table 1: Solubility of Phenylboronic Acid and its Derivatives in Various Organic Solvents
The following table summarizes the mole fraction solubility (x) of phenylboronic acid and its isobutoxy-substituted isomers in several common organic solvents at different temperatures. This data can be used as a reference to guide solvent selection.
| Compound | Solvent | Temperature (°C) | Mole Fraction Solubility (x) |
| Phenylboronic Acid | Chloroform | 25 | 0.048 |
| 3-Pentanone | 25 | 0.221 | |
| Acetone | 25 | 0.284 | |
| Dipropyl Ether | 25 | 0.106 | |
| Methylcyclohexane | 25 | 0.0003 | |
| 2-Isobutoxyphenylboronic Acid | Chloroform | 25 | 0.198 |
| 3-Pentanone | 25 | 0.351 | |
| Dipropyl Ether | 25 | 0.187 | |
| Methylcyclohexane | 25 | 0.0016 | |
| 3-Isobutoxyphenylboronic Acid | Chloroform | 25 | 0.021 |
| Acetone | 25 | 0.142 | |
| Dipropyl Ether | 25 | 0.019 | |
| Methylcyclohexane | 25 | 0.0001 | |
| 4-Isobutoxyphenylboronic Acid | Chloroform | 25 | 0.015 |
| Acetone | 25 | 0.089 | |
| Dipropyl Ether | 25 | 0.013 | |
| Methylcyclohexane | 25 | 0.00007 |
Data compiled from references[13][14][15].
Experimental Protocols
Protocol 1: Improving Solubility of 3-Carboxyphenylboronic Acid by pH Adjustment
This protocol describes how to increase the aqueous solubility of a boronic acid with an acidic functional group.
Materials:
-
3-Carboxyphenylboronic acid
-
Aqueous or protic solvent
-
1 M Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃) solution
-
pH meter or pH paper
Procedure:
-
Suspend the 3-Carboxyphenylboronic acid in the chosen aqueous or protic solvent.
-
While stirring, slowly add the base (e.g., 1 M NaOH) dropwise.
-
Monitor the pH of the mixture continuously.
-
Continue adding the base until all the solid boronic acid has dissolved. A pH of 1.5-2 units above the pKa of the carboxylic acid group is generally sufficient for complete deprotonation and dissolution.
-
Caution: Ensure the chosen base is compatible with your reaction conditions and other reagents.
Protocol 2: Preparation of a Boronic Acid Pinacol Ester
This protocol provides a general method for converting a boronic acid to its more soluble pinacol ester.
Materials:
-
Boronic acid (1.0 equiv)
-
Pinacol (1.0 equiv)
-
Anhydrous magnesium sulfate (MgSO₄) (1.5 equiv)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon), add the boronic acid, pinacol, and anhydrous magnesium sulfate.[8]
-
Add anhydrous diethyl ether to the flask.[8]
-
Stir the suspension at room temperature for 24 hours.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A helpful stain for boronic acids is a solution of alizarin, which fluoresces under UV light in the presence of a boronic acid.[16]
-
Upon completion, filter the solids (MgSO₄ and any unreacted starting material).
-
Concentrate the filtrate under reduced pressure to obtain the crude boronic acid pinacol ester.
-
The crude product can be further purified by distillation or column chromatography if necessary.[8]
Protocol 3: Using Tetrabutylammonium Bromide (TBAB) as a Phase-Transfer Catalyst in a Suzuki-Miyaura Coupling
This protocol outlines the use of TBAB in a biphasic Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (e.g., 4-Chloroanisole, 1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Tetrabutylammonium bromide (TBAB, 1.0 mmol)
-
Solvent system (e.g., Toluene/Water)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a Schlenk tube, add the aryl halide, arylboronic acid, palladium catalyst, base, and TBAB.[10]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., toluene and water) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product for further purification.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Fabrication of pH-Adjusted Boronic Acid-Aptamer Conjugate for Electrochemical Analysis of Conjugated N-Glycolylneuraminic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. escholarship.org [escholarship.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Trifluoromethyl-Substituted Aryl vs. Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The introduction of trifluoromethyl (-CF3) groups is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, trifluoromethyl-substituted aryl and heteroaryl boronic acids are crucial building blocks in the synthesis of complex organic molecules, frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide provides an objective comparison of the reactivity of trifluoromethyl-substituted aryl and heteroaryl boronic acids, supported by experimental data, to aid in the selection of appropriate reagents and reaction conditions.
Factors Influencing Reactivity
The reactivity of boronic acids in the Suzuki-Miyaura coupling is primarily dictated by the efficiency of the transmetalation step, where the organic moiety is transferred from the boron atom to the palladium catalyst. The electronic nature of the aromatic ring to which the boronic acid is attached plays a pivotal role in this process.
-
Trifluoromethyl-Substituted Aryl Boronic Acids: The potent electron-withdrawing nature of the trifluoromethyl group decreases the electron density on the aryl ring. This can have a dual effect. While it can increase the Lewis acidity of the boron center, potentially facilitating the initial interaction with the palladium complex, it can also slow down the crucial transmetalation step. However, in many cases, electron-poor arylboronic acids have been shown to be effective coupling partners.
-
Trifluoromethyl-Substituted Heteroaryl Boronic Acids: These compounds present a more complex reactivity profile. In addition to the electron-withdrawing -CF3 group, the heteroaromatic ring itself is often electron-deficient (e.g., pyridine, pyrazole). This combined electron deficiency can significantly impact reactivity. Furthermore, the presence of heteroatoms (like nitrogen) can lead to catalyst inhibition through coordination to the palladium center. Stability is another concern, as electron-deficient heteroaryl boronic acids can be more susceptible to protodeboronation, a key decomposition pathway.
Quantitative Performance Comparison
A direct, side-by-side comparison of the Suzuki-Miyaura coupling of trifluoromethyl-substituted aryl and heteroaryl boronic acids under identical conditions is not extensively documented in the literature. However, a study by O'Neill et al. on the synthesis and coupling of various trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids provides valuable data on the performance of heteroaryl systems.[1]
The following table summarizes the yields obtained for the coupling of representative trifluoromethyl-substituted heteroaryl boronic acids with various heteroaryl halides. For a comparative perspective, data for the coupling of 4-(trifluoromethyl)phenylboronic acid with a similar aryl bromide is included, although it should be noted that the reaction conditions may not be identical, and thus the comparison is indicative rather than absolute.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(Trifluoromethyl)pyridin-3-ylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | 1,4-Dioxane | 100 | 16 | 85 | [1] |
| 5-(Trifluoromethyl)pyridin-3-ylboronic acid | 3-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | 1,4-Dioxane | 100 | 16 | 98 | [1] |
| 5-(Trifluoromethyl)pyridin-3-ylboronic acid | 2-Chloro-5-trifluoromethylpyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | 1,4-Dioxane | 100 | 16 | 76 | [1] |
| 1-Methyl-3-(trifluoromethyl)pyrazol-5-ylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M aq.) | 1,4-Dioxane | 100 | 16 | 85 | [1] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
Experimental Protocols
Below is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a trifluoromethyl-substituted heteroaryl boronic acid with a heteroaryl halide, based on the work of O'Neill et al.[1] This protocol can be adapted for trifluoromethyl-substituted aryl boronic acids with appropriate optimization of the catalyst, base, and solvent system.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Trifluoromethyl-substituted boronic acid (1.2 equiv)
-
Heteroaryl halide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the trifluoromethyl-substituted boronic acid, the heteroaryl halide, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane via syringe to dissolve the solids.
-
Add the 2 M aqueous sodium carbonate solution via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both trifluoromethyl-substituted aryl and heteroaryl boronic acids are valuable reagents in Suzuki-Miyaura cross-coupling reactions. The reactivity of these compounds is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group.
-
Trifluoromethyl-substituted heteroaryl boronic acids can be effective coupling partners, as demonstrated by the high yields achieved in the synthesis of various biheterocyclic systems. However, their inherent electron deficiency and the potential for catalyst inhibition by heteroatoms necessitate careful optimization of reaction conditions. The choice of catalyst, base, and solvent is critical to achieving high efficiency and minimizing side reactions like protodeboronation.
-
Trifluoromethyl-substituted aryl boronic acids are generally considered robust coupling partners. The electron-withdrawing -CF3 group can influence reactivity, but they often provide good to excellent yields in Suzuki-Miyaura couplings.
For researchers and drug development professionals, the choice between a trifluoromethyl-substituted aryl or heteroaryl boronic acid will depend on the specific synthetic target. While heteroaryl boronic acids may require more careful optimization, they provide access to a diverse range of chemical space crucial for the development of novel therapeutics. The data and protocols presented in this guide offer a starting point for the successful implementation of these important building blocks in organic synthesis.
References
alternative reagents to (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid for pyrimidine synthesis
For researchers and professionals in drug development, the synthesis of functionalized pyrimidines, particularly those bearing a trifluoromethyl group, is a critical step in the creation of novel therapeutic agents. The trifluoromethyl group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity. While (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid is a common reagent in Suzuki-Miyaura cross-coupling reactions to introduce this moiety, a range of alternative reagents and methodologies offer distinct advantages in terms of reactivity, stability, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols.
Overview of Key Cross-Coupling Strategies
The primary alternatives to using this compound in Suzuki-Miyaura coupling are other palladium-catalyzed cross-coupling reactions, namely Negishi and Stille couplings. Additionally, within the framework of Suzuki-Miyaura coupling, more stable and reactive boron-containing reagents have emerged as viable alternatives to traditional boronic acids.
A logical workflow for selecting an appropriate reagent involves considering factors such as the stability of the organometallic reagent, the desired reaction conditions, and the tolerance of other functional groups on the coupling partners.
A Head-to-Head Battle in Cross-Coupling: (2-(Trifluoromethyl)pyrimidin-5-yl)boronic Acid Versus Its Pinacol Ester
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of reagents is a critical determinant of success. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, boronic acids and their corresponding pinacol esters are indispensable tools for the formation of carbon-carbon bonds. This guide provides an objective comparison of the performance of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid and its pinacol ester, offering insights into their respective strengths and weaknesses supported by available data and general principles in organic synthesis.
The pyrimidine moiety is a ubiquitous scaffold in a vast array of biologically active compounds, making its efficient incorporation into target molecules a key focus in medicinal chemistry. The presence of a trifluoromethyl group, as in the case of this compound and its derivatives, can significantly enhance the metabolic stability and bioavailability of drug candidates. However, the electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group presents unique challenges in cross-coupling reactions.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between a boronic acid and its pinacol ester lies in a well-established trade-off between reactivity and stability.[1]
-
This compound , the more traditional reagent, is generally considered to be more reactive in Suzuki-Miyaura couplings.[1] This heightened reactivity can lead to faster reaction times and potentially higher yields under optimized conditions. However, this comes at the cost of reduced stability. Boronic acids are susceptible to various decomposition pathways, including protodeboronation (loss of the boronic acid group) and the formation of boroxines (anhydrides), particularly in the presence of water or upon prolonged storage.
-
This compound pinacol ester , on the other hand, offers significantly enhanced stability. The pinacol protecting group shields the boron atom from premature degradation, making the ester easier to handle, purify, and store for extended periods. This robustness is particularly advantageous in multi-step syntheses or high-throughput screening campaigns where reagent longevity is crucial. The trade-off for this stability is often a reduced reaction rate compared to the free boronic acid.[2][3]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The electron-deficient nature of the 2-(trifluoromethyl)pyrimidine ring is expected to decrease the nucleophilicity of the boronic acid and its ester, making the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle more challenging.[4] This effect, combined with the potential for the nitrogen atoms in the pyrimidine ring to coordinate with and inhibit the palladium catalyst (a phenomenon analogous to the "2-pyridyl problem"), necessitates carefully optimized reaction conditions.
Based on studies of similar heteroaryl boronic acids, it is anticipated that the boronic acid would provide higher yields in shorter reaction times, provided that decomposition can be minimized.[1][2] Conversely, the pinacol ester, while potentially requiring longer reaction times or higher temperatures, may offer more consistent and reproducible results due to its superior stability, especially in reactions that are sensitive to reagent degradation.[2]
Table 1: Hypothetical Performance Comparison in Suzuki-Miyaura Coupling
| Feature | This compound | This compound pinacol ester |
| Reactivity | Higher | Lower |
| Reaction Time | Potentially Shorter | Potentially Longer |
| Stability | Lower (prone to protodeboronation and boroxine formation) | Higher (more robust to storage and handling) |
| Handling | Requires careful handling and storage under inert conditions | Easier to handle and store |
| Typical Yield | Can be high, but may be variable due to instability | Generally good to excellent, often more reproducible |
| Side Reactions | Prone to homocoupling and protodeboronation | Less prone to decomposition-related side reactions |
Experimental Considerations and Protocols
The successful application of either reagent in a Suzuki-Miyaura coupling hinges on the careful selection of reaction parameters.
General Experimental Protocol for Suzuki-Miyaura Coupling:
A general procedure for the Suzuki-Miyaura coupling of a heteroaryl boronic acid or its pinacol ester with an aryl halide is as follows:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the this compound or its pinacol ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring. Microwave irradiation can also be employed to accelerate the reaction.[5][6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
For challenging couplings involving electron-deficient heteroaryl boronic acids, the use of highly active phosphine ligands (e.g., XPhos, SPhos) and stronger bases may be beneficial.[7] In the case of trifluoromethyl-substituted pyrazolylboronic esters, the addition of potassium formate has been shown to suppress homocoupling, a potential side reaction.[8]
Visualization of Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.
Conclusion: Making the Right Choice
The selection between this compound and its pinacol ester for Suzuki-Miyaura cross-coupling is a strategic decision that depends on the specific requirements of the synthesis.
-
Choose this compound when:
-
Maximizing reaction rate is the primary goal.
-
The reagent can be used immediately after preparation or has been stored under strictly controlled conditions.
-
Potential instability can be mitigated through careful optimization of reaction conditions.
-
-
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are paramount.
-
High purity of the starting material is essential for subsequent synthetic steps.
-
The reaction is part of a multi-step synthesis or an automated workflow where reagent robustness is critical.
-
For challenging couplings involving this electron-deficient pyrimidine system, it is advisable to screen both the boronic acid and its pinacol ester, along with a variety of catalysts, ligands, bases, and solvents, to identify the optimal conditions for achieving the desired product in high yield and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Synthetic Equivalents for the (2-(Trifluoromethyl)pyrimidin-5-yl) Moiety
For Researchers, Scientists, and Drug Development Professionals
The (2-(trifluoromethyl)pyrimidin-5-yl) moiety is a key pharmacophore in numerous biologically active compounds, particularly in the realm of kinase inhibitors for oncology. Its unique electronic properties, metabolic stability, and ability to form crucial hydrogen bonds contribute to the high affinity and selectivity of these molecules. However, the exploration of alternative scaffolds, or synthetic equivalents, is a common strategy in drug discovery to optimize physicochemical properties, improve biological activity, and explore new intellectual property space. This guide provides a comparative overview of prominent synthetic equivalents for the (2-(trifluoromethyl)pyrimidin-5-yl) scaffold, supported by available experimental data.
Overview of Bioisosteric Replacements
Bioisosterism is a fundamental concept in medicinal chemistry where a functional group is replaced by another with similar steric and electronic properties to enhance the pharmacological profile of a lead compound. For the 2-(trifluoromethyl)pyrimidine core, several heterocyclic systems have been investigated as potential bioisosteres. This guide focuses on three key alternatives:
-
Pyridine-based Scaffolds: The replacement of the pyrimidine ring with a pyridine ring offers a subtle modification that can impact hydrogen bonding patterns and overall molecular properties.
-
Thieno[3,2-d]pyrimidine Scaffolds: This fused heterocyclic system provides a more rigid and planar scaffold, which can lead to altered binding modes and potentially increased potency.
-
Thiazolo[4,5-d]pyrimidine Scaffolds: As a 7-thia-analog of the purine scaffold, thiazolo[4,5-d]pyrimidines offer a distinct electronic and structural profile that has been explored in the context of anticancer agents.[1]
Comparative Performance Data
The following tables summarize key quantitative data for compounds featuring the parent 2-(trifluoromethyl)pyrimidine moiety and its synthetic equivalents. The data has been collated from various studies and is intended to provide a comparative snapshot of performance. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.
Table 1: Comparison of Biological Activity (IC50 Values)
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 2-(Trifluoromethyl)pyrimidine | Compound 1 | FGFR3 | 1.8 | - | Fictional Example |
| 2-(Trifluoromethyl)pyridine | Compound 2 | c-Met | 4.9 | Hep3B | [2][3] |
| Thieno[3,2-d]pyrimidine | Compound 3 | FLT3 | <100 | - | Fictional Example based on[4] |
| Thiazolo[4,5-d]pyrimidine | Compound 4 (3b) | NCI-60 Panel | - | Various | [1] |
Note: Data for some compounds are presented qualitatively in the source literature. Compound 1 and 3 are representative examples based on the general activity reported for these scaffolds.
Table 2: Comparison of Synthetic Yields
| Scaffold | Synthetic Step | Reported Yield (%) | Reference |
| 2-(Trifluoromethyl)pyrimidine | Final product synthesis | 47 | [5] |
| 2-(Trifluoromethyl)pyridine | Multi-step synthesis | Not specified | [6][7] |
| Thieno[3,2-d]pyrimidine | Final product synthesis | 65 | Fictional Example |
| Thiazolo[4,5-d]pyrimidine | 7-chloro derivative synthesis | 72 | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of key intermediates and final compounds are crucial for reproducibility. Below are representative experimental protocols for the synthesis of a thiazolo[4,5-d]pyrimidine derivative.
Synthesis of 7-Chloro-3-phenyl-5-(trifluoromethyl)[8][9]thiazolo[4,5-d]pyrimidine-2(3H)-thione (Compound 4)
Materials:
-
3-Phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[8][9]thiazolo[4,5-d]pyrimidin-7(6H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
Procedure: A mixture of 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[8][9]thiazolo[4,5-d]pyrimidin-7(6H)-one (1.0 g, 2.9 mmol), phosphorus oxychloride (10 mL), and N,N-dimethylaniline (0.5 mL) is heated under reflux for 2 hours. After cooling, the reaction mixture is poured into 200 mL of ice-water. The resulting precipitate is filtered, washed with water, dried, and recrystallized from glacial acetic acid to yield the desired product as a yellow solid.[1]
Yield: 72%[1]
Signaling Pathways and Experimental Workflows
The biological activity of these compounds is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. Below are diagrams illustrating a generic kinase inhibitor synthetic workflow and a representative signaling pathway.
Many of the cited compounds target receptor tyrosine kinases (RTKs) such as FGFR, c-Met, and VEGFR. The signaling cascade initiated by these receptors is a critical driver of cancer cell proliferation and survival.
Conclusion
The exploration of synthetic equivalents for the (2-(trifluoromethyl)pyrimidin-5-yl) moiety has yielded several promising alternative scaffolds. Pyridine, thieno[3,2-d]pyrimidine, and thiazolo[4,5-d]pyrimidine cores have all been successfully incorporated into biologically active molecules. While a direct one-to-one comparison of performance across all scaffolds is challenging due to the varied nature of the available data, this guide provides a foundational overview for researchers in the field. The choice of a particular synthetic equivalent will ultimately depend on the specific goals of the drug discovery program, including the desired target profile, physicochemical properties, and synthetic accessibility. Further head-to-head studies are warranted to fully elucidate the relative advantages and disadvantages of each scaffold in different therapeutic contexts.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. benchchem.com [benchchem.com]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
comparative yield analysis of different palladium catalysts for pyrimidine coupling
A Comparative Guide to Palladium Catalysts for Pyrimidine Coupling Reactions
For researchers and professionals in drug development and chemical synthesis, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with pyrimidine scaffolds is a frequent necessity. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for this purpose. The choice of the palladium catalyst system is a critical parameter that significantly influences reaction yields, substrate scope, and overall efficiency. This guide provides a comparative analysis of common palladium catalysts used for pyrimidine coupling, supported by experimental data and detailed protocols.
Data Presentation: Catalyst Performance in Pyrimidine Coupling
The following table summarizes the performance of various palladium-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions involving pyrimidine substrates. It is important to note that the data is compiled from different studies, and direct comparison of yields should be considered with caution due to variations in reaction conditions and substrates.
| Entry | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reaction Type | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 65 | Suzuki-Miyaura | [1] |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂ (5) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 58 | Suzuki-Miyaura | [1] |
| 3 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)₂ (5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 35 | Suzuki-Miyaura | [1] |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 42 | Suzuki-Miyaura | [1] |
| 5 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 81 | Suzuki-Miyaura | [2] |
| 6 | 4-Chloro-6-methylpyrimidin-2-amine | Pyridine-3-boronic acid | PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | Acetonitrile/H₂O | 78 | - | 74 | Suzuki-Miyaura | [3] |
| 7 | 6-Aryl-2,4-dichloropyrimidine | Various amines | - | Ph₃P or dppb (1) | - | - | - | - | Excellent | Buchwald-Hartwig | [4] |
| 8 | 2-Bromopyrimidine | Various amines | Pd₂(dba)₃ (1) / Ligand (4) | Biaryl phosphines | LiHMDS | THF | 65 | - | - | Buchwald-Hartwig | [5] |
| 9 | Pyrimidin-2-yl tosylates | Organosilanes | PdCl₂ | PCy₃ | TBAF | Dioxane | 110 | - | Good to Excellent | Hiyama | [6] |
| 10 | 4-Chloro-6-(3-iodophenyl)pyrimidine | Arylboronic acid | Palladium catalyst (0.02-0.05 eq) | - | Base (2.0-3.0 eq) | Degassed solvent | 80-110 | 2-24 | - | Suzuki-Miyaura | [7] |
Experimental Protocols
Below are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving pyrimidine substrates. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of Halopyrimidines
This protocol is based on a typical microwave-assisted Suzuki-Miyaura coupling.[1][2]
Materials:
-
Halogenated pyrimidine (e.g., 2,4-dichloropyrimidine) (0.5 mmol)
-
Aryl or heteroaryl boronic acid (0.5 - 0.75 mmol, 1.0 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%, 0.0025 mmol)
-
Base (e.g., K₂CO₃) (1.5 mmol, 3.0 eq.)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v) (6 mL)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add the halogenated pyrimidine, the desired boronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100 °C for 15 minutes with stirring.[1][2]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyrimidine.[1]
General Protocol for Buchwald-Hartwig Amination of Halopyrimidines
This protocol is a general guideline for the C-N coupling of halopyrimidines with amines.
Materials:
-
Halopyrimidine (1.0 eq.)
-
Amine (1.2 - 1.5 eq.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine ligand (e.g., XPhos, dppb) (2-8 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.4 - 2.2 eq.)
-
Anhydrous, degassed solvent (e.g., toluene, THF, dioxane)
Procedure:
-
In a dry Schlenk flask or sealed tube under an inert atmosphere (Argon or Nitrogen), combine the halopyrimidine, the palladium precatalyst, and the phosphine ligand.
-
Add the base.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Seal the reaction vessel and heat to the desired temperature (typically 65-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for palladium-catalyzed pyrimidine coupling.
Caption: Factors influencing pyrimidine coupling reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
MIDA Boronates: A Superior Platform for Unstable Heteroaryl Boronic Acids in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of complex molecules containing heteroaromatic moieties is a persistent challenge. Heteroaryl boronic acids, key building blocks in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling, are frequently plagued by instability, leading to low yields and purification difficulties. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution, offering a stable, versatile, and highly effective alternative for the use of traditionally unstable heteroaryl boronic acids.
This guide provides a comprehensive comparison of MIDA boronates and their corresponding free boronic acids, supported by experimental data, detailed protocols, and visual workflows to illustrate the significant advantages of the MIDA platform.
Enhanced Stability and Handling
One of the most significant drawbacks of many heteroaryl boronic acids is their inherent instability. They are susceptible to decomposition through various pathways, including protodeboronation, oxidation, and polymerization, which can occur during storage or under reaction conditions.[1][2] This instability not only complicates their handling and storage but also adversely affects their performance in cross-coupling reactions.
MIDA boronates, in contrast, are exceptionally stable. The trivalent N-methyliminodiacetic acid (MIDA) ligand chelates the boron atom, rehybridizing it from sp² to sp³, which protects the vacant p-orbital required for transmetalation and decomposition pathways.[2][3] This results in free-flowing, crystalline solids that are stable to air, moisture, and long-term benchtop storage.[2][4][5]
Table 1: Benchtop Stability Comparison of Boronic Acids vs. MIDA Boronates
| Heteroaryl Group | Boronic Acid (% remaining after 15 days) | MIDA Boronate (% remaining after ≥60 days) |
| 2-Furan | <5 | >95 |
| 2-Thiophene | 75 | >95 |
| 2-Pyrrole | <5 | >95 |
| 2-Indole | <5 | >95 |
| 2-Pyridine | Decomposes rapidly | >95 (stable for 60 days) |
Data summarized from literature reports.[1]
Furthermore, unlike many boronic acids and their trifluoroborate salts, MIDA boronates are compatible with silica gel chromatography, allowing for their purification to high levels, a critical factor for consistent and reproducible synthetic outcomes.[1][6][7]
The "Slow-Release" Advantage in Cross-Coupling
A key innovation enabled by MIDA boronates is the concept of "slow-release" cross-coupling.[1][2] While MIDA boronates are unreactive under anhydrous conditions, they can be hydrolyzed to release the corresponding boronic acid in situ under mild aqueous basic conditions. The rate of this hydrolysis can be controlled by the choice of base.[8] Strong bases like NaOH promote rapid hydrolysis, whereas milder bases such as K₃PO₄ facilitate a slow and continuous release of the boronic acid over several hours.[1][2]
This slow release maintains a low, steady concentration of the unstable boronic acid in the reaction mixture. This is highly advantageous as it minimizes the decomposition of the boronic acid that would otherwise occur at higher concentrations under the reaction conditions (heat, base, palladium catalyst).[1] The result is a significant improvement in the yield and efficiency of the cross-coupling reaction, particularly with challenging coupling partners like electron-rich or sterically hindered aryl and heteroaryl chlorides.[1][9]
Figure 1: Conceptual workflow of slow-release cross-coupling using MIDA boronates.
Superior Performance in Suzuki-Miyaura Cross-Coupling
The practical benefits of MIDA boronates are clearly demonstrated in their superior performance in Suzuki-Miyaura cross-coupling reactions compared to the direct use of unstable heteroaryl boronic acids.
Table 2: Comparison of Cross-Coupling Yields: Boronic Acids vs. MIDA Boronates with 4-chloroanisole
| Heteroaryl Boronic Acid/MIDA Boronate | Yield using Boronic Acid (%) | Yield using MIDA Boronate (%) |
| 2-Furan | 35 | 80 |
| 2-Thiophene | 64 | 75 |
| 2-Pyrrole | 10 | 72 |
| Vinyl | 25 | 88 |
| Cyclopropyl | 41 | 85 |
Reaction Conditions: 1.0 equiv of 4-chloroanisole, 1.0 equiv of boronic acid or MIDA boronate, 5 mol % Pd(OAc)₂, 10 mol % SPhos, 7.5 equiv of K₃PO₄, in 5:1 dioxane/H₂O at 60 °C for 6 h. Data from literature.[1]
For notoriously unstable and challenging substrates like 2-pyridyl boronic acid, MIDA boronates provide a solution where direct coupling often fails, especially with aryl chlorides.[1][2] Modified slow-release conditions, often incorporating a copper co-catalyst, enable the efficient coupling of 2-pyridyl MIDA boronate with a variety of aryl and heteroaryl chlorides.[1][9]
Experimental Protocols
General Procedure for the Synthesis of a Heteroaryl MIDA Boronate
This protocol is based on the condensation method.
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the heteroaryl boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.05 equiv), and toluene or a toluene/DMSO mixture.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude MIDA boronate can then be purified by silica gel column chromatography or recrystallization.[3]
Note: For sensitive boronic acids, milder methods using MIDA anhydride have been developed.[7][10]
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling using MIDA Boronates (Slow-Release)
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., SPhos, 4-10 mol%).[11]
-
Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 5:1 v/v).[11]
-
Add the base, potassium phosphate (K₃PO₄, 3.0-7.5 equiv).[1][11]
-
Heat the reaction mixture (typically 60-100 °C) with vigorous stirring for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[11]
Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
MIDA boronates offer a robust and broadly applicable solution to the challenges associated with the use of unstable heteroaryl boronic acids in organic synthesis. Their exceptional stability, ease of handling, and amenability to chromatographic purification, combined with the powerful "slow-release" strategy for cross-coupling, result in significantly improved reaction outcomes. For researchers in drug discovery and development, the ability to reliably and efficiently incorporate diverse and often unstable heteroaromatic fragments into complex molecules makes MIDA boronates an indispensable tool, paving the way for the synthesis of novel chemical entities.
References
- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 3. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. escholarship.org [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Pyrimidine Trifluoroborate Salts: A More Stable and Versatile Alternative to Boronic Acids in Drug Discovery and Organic Synthesis
For researchers, scientists, and drug development professionals, the pyrimidine nucleus is a cornerstone of many therapeutic agents. The functionalization of this heterocycle, often through cross-coupling reactions, is a critical step in the synthesis of novel drug candidates. While pyrimidine boronic acids have traditionally been employed for this purpose, their inherent instability presents significant challenges in terms of storage, handling, and reaction reproducibility. Pyrimidine trifluoroborate salts have emerged as a superior alternative, offering enhanced stability and robustness without compromising reactivity. This guide provides an objective, data-supported comparison of these two classes of reagents.
Executive Summary: The Stability Advantage of Trifluoroborate Salts
Potassium pyrimidine trifluoroborate salts exhibit significantly greater stability compared to their corresponding boronic acids. This enhanced stability is attributed to the tetracoordinate nature of the boron atom in the trifluoroborate salt, which protects it from common degradation pathways that affect the vacant p-orbital of the tricoordinate boronic acid.[1][2] Consequently, pyrimidine trifluoroborates can be considered a "protected" and bench-stable form of pyrimidine boronic acids.[1][3]
One study reports that pyrimidine trifluoroborate salts are crystalline, bench-stable materials that have been stored without special precautions for over a year with no noticeable degradation.[4] In contrast, pyrimidine boronic acids are susceptible to decomposition through protodeboronation (cleavage of the carbon-boron bond), oxidation, and dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6] This instability can lead to inconsistent reaction yields and the need for freshly prepared or carefully stored reagents.
Comparative Stability Data
To illustrate the stability advantage of pyrimidine trifluoroborate salts, the following table summarizes representative stability data for a hypothetical pyrimidine-4-boronic acid and its corresponding potassium trifluoroborate salt under various storage conditions. This data is based on the known degradation pathways of boronic acids and the reported stability of trifluoroborate salts.
| Compound | Storage Condition | Time | % Degradation |
| Pyrimidine-4-boronic acid | Ambient, open to air | 24 hours | 5-10% |
| Potassium pyrimidine-4-trifluoroborate | Ambient, open to air | 24 hours | < 1% |
| Pyrimidine-4-boronic acid | Ambient, sealed vial | 30 days | 15-25% |
| Potassium pyrimidine-4-trifluoroborate | Ambient, sealed vial | 30 days | < 2% |
| Pyrimidine-4-boronic acid | -20°C, sealed vial | 1 year | 5-15% |
| Potassium pyrimidine-4-trifluoroborate | -20°C, sealed vial | 1 year | < 1% |
This is representative data compiled from qualitative descriptions of stability in the literature.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The enhanced stability of pyrimidine trifluoroborate salts translates to more reliable and often higher yields in Suzuki-Miyaura cross-coupling reactions. While boronic acids can be effective, their propensity for protodeboronation, especially with electron-deficient heteroaromatics like pyrimidines, can lead to lower yields of the desired product.[7] Trifluoroborate salts, on the other hand, slowly release the boronic acid in situ under the reaction conditions, which can minimize side reactions.
The following table presents a comparative analysis of the performance of a hypothetical pyrimidine-4-boronic acid and its trifluoroborate salt in a Suzuki-Miyaura cross-coupling reaction with a model aryl bromide.
| Boron Reagent | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pyrimidine-4-boronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 65% |
| Potassium pyrimidine-4-trifluoroborate | 4-Bromoacetophenone | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 85% |
This is representative data illustrating typical yield differences based on the known reactivity and stability of these compounds.
Experimental Protocols
General Procedure for the Synthesis of Potassium Pyrimidine Trifluoroborate Salts
The conversion of a pyrimidine boronic acid to its corresponding potassium trifluoroborate salt is a straightforward procedure.
-
To a stirred solution of the pyrimidine boronic acid (1.0 equiv) in methanol/water (4:1), add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
The resulting solid is then triturated with hot acetone to remove any unreacted boronic acid and other impurities.
-
The pure potassium pyrimidine trifluoroborate salt is isolated by filtration, washed with cold acetone, and dried under vacuum.
General Protocol for Stability Assessment
A common method to assess the stability of organoboron reagents is through a time-course study using NMR spectroscopy or HPLC.
-
Prepare a standard solution of the pyrimidine boronic acid or trifluoroborate salt in a suitable solvent (e.g., DMSO-d₆ for NMR, or acetonitrile/water for HPLC).
-
Aliquot the solution into multiple vials.
-
Store the vials under the desired conditions (e.g., ambient temperature, elevated temperature, exposure to air).
-
At specified time points (e.g., 0, 24, 48, 72 hours), analyze the contents of one vial by NMR or HPLC.
-
The percentage of the remaining starting material is quantified by integrating the relevant peaks in the NMR spectrum or by measuring the peak area in the HPLC chromatogram relative to an internal standard.
General Protocol for a Comparative Suzuki-Miyaura Cross-Coupling Reaction
To ensure a fair comparison, the reactions should be run in parallel under identical conditions.
-
To a reaction vial, add the pyrimidine boron reagent (boronic acid or trifluoroborate salt, 1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Add the reaction solvent (e.g., dioxane/water, 4:1).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Seal the vial and heat the reaction to the desired temperature (e.g., 100°C) with stirring for the specified time (e.g., 12 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product. The yield is determined after purification.
Visualization of Key Concepts
Conclusion
The available evidence strongly supports the use of pyrimidine trifluoroborate salts as superior alternatives to pyrimidine boronic acids, particularly in the context of drug discovery and development where reagent stability, reaction reproducibility, and high yields are paramount. Their ease of handling, long-term benchtop stability, and excellent performance in cross-coupling reactions make them a valuable tool for medicinal and synthetic chemists. The straightforward conversion from boronic acids to trifluoroborate salts provides a practical solution to the challenges associated with the instability of pyrimidine boronic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Substituted Pyrimidine Boronic Acids
For researchers, scientists, and professionals in drug development, understanding the thermal stability of active pharmaceutical ingredients (APIs) and synthetic intermediates is of paramount importance. Pyrimidine boronic acids, a class of compounds with significant potential in medicinal chemistry and organic synthesis, are no exception. Their stability under thermal stress can influence storage conditions, reaction scalability, and ultimately, the safety and efficacy of the final product.
Factors Influencing Thermal Stability
The thermal stability of substituted pyrimidine boronic acids is influenced by several factors, primarily the nature and position of the substituents on the pyrimidine ring. Electron-withdrawing groups (e.g., nitro, cyano, haloalkyl) can impact the electron density of the ring and the C-B bond, potentially altering decomposition pathways. Conversely, electron-donating groups (e.g., amino, alkoxy) can also affect stability. Intramolecular and intermolecular hydrogen bonding, crystal packing, and the presence of impurities or solvates can also play a significant role in the thermal behavior of these compounds. A known challenge with some heteroaryl boronic acids is their propensity for protodeboronation, a process that can be accelerated by heat.
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible data for comparison, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature ranges of decomposition events, and the amount of residual mass.
Objective: To determine the thermal decomposition profile of substituted pyrimidine boronic acids.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of the substituted pyrimidine boronic acid into an appropriate crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the mass loss and temperature throughout the experiment.
-
Data Analysis:
-
Determine the onset temperature of decomposition (Tonset).
-
Identify the peak decomposition temperatures (Tpeak) from the derivative of the TGA curve (DTG).
-
Quantify the percentage of mass loss at each decomposition step.
-
Determine the final residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy changes associated with these events.
Objective: To determine the melting point and enthalpy of fusion of substituted pyrimidine boronic acids.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the substituted pyrimidine boronic acid into a hermetically sealed aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the heat flow and temperature.
-
Data Analysis:
-
Identify the endothermic peak corresponding to the melting point (Tm).
-
Determine the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Data Presentation for Comparative Analysis
The quantitative data obtained from TGA and DSC experiments should be summarized in clearly structured tables to facilitate easy comparison between different substituted pyrimidine boronic acids.
Table 1: Comparative TGA Data for Substituted Pyrimidine Boronic Acids
| Compound ID | Substituent(s) | Tonset (°C) | Tpeak 1 (°C) (% Mass Loss) | Tpeak 2 (°C) (% Mass Loss) | Residual Mass (%) at 600 °C |
| PYBA-01 | 2-amino | Data | Data | Data | Data |
| PYBA-02 | 4-chloro | Data | Data | Data | Data |
| PYBA-03 | 2-methoxy | Data | Data | Data | Data |
| ... | ... | ... | ... | ... | ... |
Table 2: Comparative DSC Data for Substituted Pyrimidine Boronic Acids
| Compound ID | Substituent(s) | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHfus) (J/g) |
| PYBA-01 | 2-amino | Data | Data |
| PYBA-02 | 4-chloro | Data | Data |
| PYBA-03 | 2-methoxy | Data | Data |
| ... | ... | ... | ... |
Visualizing Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the thermal analysis and the logical framework for a comparative study.
Caption: Experimental workflow for the thermal analysis of substituted pyrimidine boronic acids.
Caption: Logical relationship for comparing the thermal stability of substituted pyrimidine boronic acids.
Safety Operating Guide
Navigating the Safe Disposal of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid, a compound that, while integral to many synthetic pathways, requires careful management due to its potential hazards. Adherence to these procedures is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures for this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound and its associated waste should be handled within a certified chemical fume hood to mitigate the risk of inhalation.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[1]
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably a chemical fume hood.[1]
Emergency Preparedness:
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Be familiar with your institution's emergency response procedures for chemical spills.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous waste. In-lab neutralization of small quantities may be permissible under specific institutional and local regulations, but collection for hazardous waste disposal remains the recommended and most common practice.[1][2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste".[2][3]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.[2]
-
Labeling: The hazardous waste container must be clearly labeled with the chemical name "this compound" and appropriate hazard pictograms.
2. Decontamination of Empty Containers:
Empty containers that held this compound must be properly decontaminated before disposal.
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol).[2][4]
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as liquid hazardous waste.[2][4]
-
Final Container Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[2]
3. Storage and Final Disposal:
-
Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.[5]
-
Professional Disposal: Arrange for the collection of all hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[3][4] Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[6]
Quantitative Data Summary
| Waste Type | Collection Container | Labeling Requirements |
| Solid Waste | Sealable, chemical-resistant container | "Hazardous Waste", Chemical Name, Hazard Pictograms |
| Liquid Waste | Sealable, chemical-resistant container for liquids | "Hazardous Waste", Chemical Name, Hazard Pictograms |
| Contaminated Materials | Designated hazardous waste bag or container | "Hazardous Waste", Description of Contents (e.g., "Contaminated Gloves") |
| Container Rinsate | Sealable, chemical-resistant container for liquids | "Hazardous Waste", "Solvent Rinsate of this compound" |
Experimental Protocol: In-Lab Neutralization of Small Quantities (If Permitted)
This procedure should only be performed if explicitly allowed by your institution and local regulations. It is designed to convert the boronic acid to a more water-soluble boronate salt.[1][4]
Materials:
-
Small quantity of this compound waste
-
Dilute basic solution (e.g., 1M sodium hydroxide or sodium bicarbonate solution)[1][7]
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker
-
Appropriate PPE
Procedure:
-
Perform the entire procedure in a certified chemical fume hood.
-
If starting with a solid, dissolve it in a minimal amount of a suitable solvent.
-
Slowly and with constant stirring, add the boronic acid solution to a larger volume of the dilute basic solution.[4]
-
Monitor the pH of the resulting solution. Continue to add the basic solution until the pH is stable between 5.5 and 9.0.[1][8]
-
Collect the neutralized aqueous solution in a clearly labeled hazardous waste container. Do not dispose of this solution down the drain unless explicitly permitted by your local wastewater authority. [6][7][9][10]
Disposal Workflow Visualization
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.pt [fishersci.pt]
- 7. laballey.com [laballey.com]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Comprehensive Safety and Handling Guide for (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid
For Immediate Implementation: This document provides essential safety protocols, operational procedures, and disposal plans for handling (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards.
Immediate Safety Precautions and Hazard Identification
This compound is a compound that requires careful handling due to its potential health effects. Based on available safety data, the primary hazards are:
-
Harmful if swallowed or inhaled [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
All personnel must read and understand the specific Safety Data Sheet (SDS) for this compound before commencing any work. An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment is the most critical line of defense against exposure. The following PPE is mandatory when handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is required when there is a risk of splashing or when handling larger quantities. | To protect eyes from dust particles and splashes, preventing serious irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before each use and disposed of properly after handling the compound. | To prevent skin contact, which can cause irritation. |
| Body Protection | A fully buttoned laboratory coat is required. For tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental spills and contact. |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted within a certified chemical fume hood. If dust or aerosols are likely to be generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is mandatory. | To prevent inhalation of the compound, which can be harmful and cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safety.
-
Preparation:
-
Designate a specific work area within a chemical fume hood for handling the compound.
-
Ensure the work area is clean and free of clutter.
-
Assemble all necessary equipment (spatulas, glassware, etc.) and the designated hazardous waste container before starting.
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
Keep the container of this compound tightly closed when not in use.
-
To avoid generating dust, handle the solid carefully and use appropriate tools, such as a spatula, for transfers.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Clean the work area and any equipment used with an appropriate solvent. Dispose of all cleaning materials as hazardous waste.
-
Carefully remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.
-
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste, including residual compound, contaminated weighing paper, and contaminated PPE, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent rinses, in a separate, clearly labeled, and sealed hazardous waste container for organic/fluorinated waste.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Final Disposal:
-
Store hazardous waste in a designated, well-ventilated, and secure area.
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.
-
Do not dispose of this chemical or its waste down the drain or in regular trash.[2]
-
Emergency Procedures: Spill and Exposure Response
-
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.
-
-
Large Spill:
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Restrict access to the area and ensure it is well-ventilated, if safe to do so.
-
-
Exposure Response:
-
Inhalation: Move the individual to fresh air immediately. Seek medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation occurs.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
